Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOGSEBLCQKKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352472 | |
| Record name | ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112190-03-1 | |
| Record name | ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this report leverages extensive data from structurally analogous compounds to predict its properties and outline robust experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinoline-based therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound possesses a core quinoline scaffold, which is a key pharmacophore in numerous biologically active compounds. The substituents—a chlorine atom at the 4-position, an ethoxy group at the 6-position, and an ethyl carboxylate group at the 3-position—are expected to significantly influence its physicochemical properties and biological activity.
Table 1: Physicochemical and Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₃ | PubChem[1] |
| Molecular Weight | 279.72 g/mol | PubChem |
| Monoisotopic Mass | 279.06622 Da | PubChem[1] |
| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | PubChem[1] |
| InChI | InChI=1S/C14H14ClNO3/c1-3-18-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)19-4-2/h5-8H,3-4H2,1-2H3 | PubChem[1] |
| Predicted XlogP | 3.4 | PubChem[1] |
| Predicted CCS ([M+H]⁺) | 159.2 Ų | PubChem[1] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-((4-ethoxyphenyl)amino)maleate (Intermediate Anilinoacrylate)
-
To a round-bottom flask, add p-phenetidine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 100-110 °C for 2 hours with stirring.
-
Allow the reaction mixture to cool to room temperature. The resulting crude anilinoacrylate can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
-
In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.
-
Slowly add the crude anilinoacrylate from Step 1 to the hot solvent.
-
Maintain the temperature at 250 °C for 30 minutes to facilitate cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.
Step 3: Synthesis of this compound
-
Suspend Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, this compound.
Structural Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques and X-ray crystallography. Below are the predicted spectral data based on analogous compounds and the detailed protocols for these analytical methods.
Spectroscopic Analysis
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data | Reference Analogues |
| ¹H NMR | Quinoline Protons: δ 7.0-8.5 ppm (m); CH₂ (ethoxy): δ 4.1-4.5 ppm (q); CH₂ (ethyl ester): δ 4.0-4.4 ppm (q); CH₃ (ethoxy): δ 1.4-1.6 ppm (t); CH₃ (ethyl ester): δ 1.3-1.5 ppm (t) | Ethyl 2,4-dichloroquinoline-3-carboxylate[4][5], Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[6] |
| ¹³C NMR | C=O (ester): δ 163-166 ppm; Aromatic/Heteroaromatic C: δ 110-155 ppm; O-CH₂ (ethoxy & ester): δ 60-65 ppm; O-CH₂-CH₃ (ethoxy & ester): δ 14-15 ppm | Ethyl 2,4-dichloroquinoline-3-carboxylate[4][5], Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[6] |
| IR (cm⁻¹) | C=O (ester): ~1720-1740; C=N & C=C (aromatic): ~1500-1620; C-O (ether & ester): ~1050-1250; C-Cl: ~700-800 | Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[6], General ranges for functional groups[7][8] |
| Mass Spec. | [M]⁺: m/z ~279; [M+H]⁺: m/z ~280; Isotope Pattern: Presence of a significant M+2 peak (~33% of M) due to the chlorine atom. | Predicted based on molecular formula[1] and data from related compounds[6] |
Experimental Protocols for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 220-240 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., broadband decoupling) should be employed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, scan the region from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) sources, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Parameters: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The mass range should be set to scan beyond the expected molecular weight.
Crystallographic Analysis
While no crystal structure is available for the title compound, data from closely related structures provide insight into the expected molecular geometry. For instance, the crystal structure of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate reveals a planar quinoline ring system.[9]
Table 3: Representative Crystallographic Data from an Analogous Compound (Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate)
| Parameter | Bond Length (Å) / Angle (°) |
| Bond Lengths | |
| C-Cl | ~1.74 |
| C=O (ester) | ~1.20 |
| C-O (ester) | ~1.34 |
| C-N (quinoline) | ~1.31 - 1.37 |
| Bond Angles | |
| O=C-O (ester) | ~124° |
| C-N-C (quinoline) | ~118° |
| Data are approximate and taken from a representative analogue to illustrate expected values.[9] |
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².
Potential Biological Activity and Signaling Pathway Involvement
Substituted quinolines are known to exhibit a wide range of biological activities, including anticancer and antiproliferative effects.[10][11][12] Notably, 4-substituted aminoquinolines have been designed and synthesized to target the 3-Phosphoinositide-dependent kinase 1 (PDK1) signaling pathway, which is a critical node in cancer cell proliferation and survival.[13] Given the structural similarities, it is plausible that this compound or its derivatives could also interact with components of this pathway.
PDK1 Signaling Pathway
The PDK1 pathway is a central component of the PI3K/AKT signaling cascade. Upon activation by upstream signals, PDK1 phosphorylates and activates AKT, which in turn regulates a host of downstream effectors involved in cell growth, proliferation, and survival. Inhibition of PDK1 is a promising strategy for cancer therapy.
Caption: Simplified PDK1 signaling pathway and the potential point of intervention.
Conclusion
This technical guide provides a detailed structural analysis of this compound based on data from analogous compounds. The proposed synthetic route and characterization protocols offer a solid foundation for the experimental investigation of this molecule. The potential for this class of compounds to interact with key signaling pathways, such as the PDK1 pathway, underscores its relevance for further research in drug discovery and development. The data and methodologies presented herein are intended to facilitate and guide future studies on this and related quinoline derivatives.
References
- 1. PubChemLite - this compound (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative | Academic Journals and Conferences [science.lpnu.ua]
- 13. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical characteristics and potential applications of quinoline derivatives. The guide includes tabulated physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its potential mechanisms of action, including relevant signaling pathways.
Physicochemical Properties
This compound is a solid organic compound at room temperature.[1] Its core structure consists of a quinoline ring system substituted with a chloro group at position 4, an ethoxy group at position 6, and an ethyl carboxylate group at position 3. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 279.72 g/mol | --INVALID-LINK-- |
| Melting Point | 98 - 99 °C | [1] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥ 95% | [1] |
Synthesis and Purification
The synthesis of this compound typically proceeds through a two-step process starting from a substituted aniline. The general approach involves the construction of the 4-hydroxyquinoline ring system followed by chlorination of the hydroxyl group.
Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (Precursor)
The precursor is synthesized via a Gould-Jacobs reaction. This involves the condensation of 4-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.
Chlorination to this compound
The 4-hydroxy group of the precursor is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis and purification of this compound, adapted from procedures for analogous compounds.
Step 1: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
-
In a round-bottom flask, equimolar amounts of 4-ethoxyaniline and diethyl ethoxymethylenemalonate are mixed.
-
The mixture is heated at 100-120°C for 1-2 hours, during which ethanol is distilled off.
-
The resulting intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylene)malonate, is added portion-wise to a high-boiling point solvent such as Dowtherm A, preheated to 250°C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.
-
Upon cooling, the product, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.
-
The crude product is washed with a non-polar solvent like hexane to remove residual Dowtherm A.
Step 2: Synthesis of this compound
-
To a flask containing Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate is added an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (around 110°C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and then neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
Step 3: Purification
-
The crude this compound can be purified by recrystallization. A mixed solvent system of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) is often effective.[2]
-
The crude solid is dissolved in a minimal amount of the hot solvent mixture.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
References
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate CAS number lookup
CAS Number: 112190-03-1
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential applications as a key intermediate in the development of targeted therapeutics.
Compound Properties
This compound is a solid organic compound at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112190-03-1 | [1] |
| Molecular Formula | C₁₄H₁₄ClNO₃ | |
| Molecular Weight | 279.72 g/mol | |
| Physical Form | Solid | [1] |
| Melting Point | 98 - 99 °C | [1] |
| Purity | ≥ 95% | [1] |
| Storage | Long-term in a cool, dry place | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds through the chlorination of its 4-hydroxy precursor, Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. This transformation is a common and effective method for introducing a reactive chloro group at the 4-position of the quinoline ring, which can then be used for further functionalization. Reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride are commonly employed for this purpose.[2]
Proposed Synthetic Workflow
The logical workflow for the synthesis is depicted below, starting from the precursor and proceeding to the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous 4-chloroquinoline derivatives.[3][4]
Materials:
-
Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate in an excess of phosphorus oxychloride (POCl₃). The reaction can also be carried out in an inert solvent like dichloromethane.
-
Chlorination: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it over crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Potential Biological Significance and Applications
While this compound is primarily utilized as a synthetic intermediate, the broader class of 4-chloroquinoline derivatives has garnered significant attention in medicinal chemistry.[5] These compounds serve as crucial scaffolds for the development of targeted therapies, particularly in oncology. The chloro-substituent at the 4-position is a key reactive handle for introducing various functionalities through nucleophilic aromatic substitution, allowing for the synthesis of diverse libraries of bioactive molecules.[2]
Derivatives of 4-chloroquinolines have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[1]
Tyrosine Kinase Inhibition Signaling Pathway
A common mechanism of action for quinoline-based anticancer agents is the inhibition of tyrosine kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these kinases, these inhibitors prevent downstream signaling cascades that promote cell proliferation and angiogenesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Chloro-6-ethoxyquinoline [myskinrecipes.com]
Spectroscopic and Physical Data of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a summary of available spectroscopic and physical data for the compound Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. Due to the limited availability of experimental spectroscopic data in public databases, this guide also presents predicted mass spectrometry data and general experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are intended to serve as a reference for researchers involved in the synthesis and characterization of novel quinoline derivatives.
Compound Identification
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₄ClNO₃ |
| CAS Number | 112190-03-1 |
Physical Properties
A key physical property for the initial characterization of a solid organic compound is its melting point.
| Property | Value | Reference |
| Melting Point | 98 - 99 °C | [1] |
Spectroscopic Data
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 280.07350 |
| [M+Na]⁺ | 302.05544 |
| [M-H]⁻ | 278.05894 |
| [M+NH₄]⁺ | 297.10004 |
| [M+K]⁺ | 318.02938 |
| [M]⁺ | 279.06567 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound were not found in the searched scientific literature and databases. For reference, the following sections describe a general protocol for acquiring NMR spectra of small organic molecules.
Infrared (IR) Spectroscopy
No experimental IR spectrum for this compound was identified in the public domain. A general procedure for obtaining an IR spectrum of a solid compound is provided in the experimental protocols section.
Experimental Protocols
The following are detailed methodologies for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.
Procedure:
-
Sample Preparation:
-
Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[3]
-
The choice of solvent depends on the solubility of the compound.[4] Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[4]
-
For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Transfer the solution into a clean, dry NMR tube. If any solid remains, filter the solution through a pipette with a cotton plug into the tube.[4]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
-
Acquire the ¹H NMR spectrum. For a ¹³C NMR spectrum, a larger sample size (50-100 mg) and longer acquisition times are typically required.[3]
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the solvent peak or internal standard.
-
Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.
Procedure (Thin Solid Film Method): [5]
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[5]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the surface of the salt plate and allow the solvent to evaporate completely.[5] A thin, even film of the solid compound should remain on the plate.[5]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (of the clean salt plate and air).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum and correlate them to specific functional groups using correlation tables. Key regions of interest include the C=O stretching frequency for the ester group and vibrations associated with the aromatic quinoline core.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a molecule.
Procedure (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile. The concentration should be in the range of µg/mL to ng/mL.
-
-
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer's ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[6]
-
In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.
-
As the solvent evaporates, the charge on the droplets increases until the analyte molecules are desorbed as gas-phase ions.
-
These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[7]
-
-
Data Analysis:
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺) or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺), from which the molecular weight can be determined.[8]
-
Other peaks in the spectrum represent fragment ions, which can provide information about the structure of the molecule.
-
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of a chemical compound.
References
- 1. 112190-03-1 this compound AKSci 3851CD [aksci.com]
- 2. PubChemLite - this compound (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. zefsci.com [zefsci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Molecular weight and formula of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This quinoline derivative is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.
Core Compound Properties
The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry and drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄ClNO₃ | [1][2] |
| Molecular Weight | 279.72 g/mol | [2] |
| Monoisotopic Mass | 279.06622 Da | [1] |
| Appearance | Solid (predicted) | |
| CAS Number | 112190-03-1 | [2] |
| InChI Key | SSOGSEBLCQKKNR-UHFFFAOYSA-N | [1] |
| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl | [1] |
| Boiling Point | 380.2°C at 760 mmHg (predicted) | [2] |
| Flash Point | 183.8°C (predicted) | [2] |
| Density | 1.25 g/cm³ (predicted) | [2] |
Experimental Protocols: Synthesis
1. Synthesis of the Precursor: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
A common method for creating the quinoline core is through the thermal cyclization of an anilinoacrylate intermediate.[3]
-
Reactants: A substituted aniline (in a more general case, m-chloroaniline) and ethyl ethoxymethylenemalonate.[4]
-
Procedure:
-
A mixture of the aniline derivative and ethyl ethoxymethylenemalonate is heated, typically on a steam bath, to allow for the initial condensation reaction and evolution of ethanol.[4]
-
The resulting anilinoacrylate intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (e.g., 250°C) to induce intramolecular cyclization.[3][4]
-
Upon cooling, the cyclized product, a 4-hydroxyquinoline-3-carboxylate derivative, crystallizes and can be collected by filtration.[4]
-
2. Chlorination to Yield Ethyl 4,6-dichloroquinoline-3-carboxylate (as an example of 4-chloro derivatization)
The conversion of the 4-hydroxy group to a chloro group is a crucial step.
-
Reactants: Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate and a chlorinating agent.
-
Reagents: Phosphorus oxychloride (POCl₃) or oxalyl chloride are commonly used.[3]
-
Solvent: Dichloromethane (DCM) is a suitable solvent when using oxalyl chloride.[3]
-
Procedure:
-
The precursor, Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, is suspended in an excess of the chlorinating agent (e.g., POCl₃) or dissolved in a solvent like DCM with the chlorinating agent.[3]
-
The reaction mixture is heated under reflux to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
After completion, the excess chlorinating agent and solvent are removed, often by evaporation. The residue is then carefully quenched with cold water or ice.[5]
-
The resulting precipitate, the 4-chloroquinoline derivative, is collected by filtration, washed, and can be further purified by recrystallization.[5]
-
This general methodology can be adapted for the synthesis of this compound by starting with the appropriately substituted aniline.
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the synthesis of 4-chloroquinoline-3-carboxylate derivatives.
Potential Biological and Medicinal Relevance
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The incorporation of a chlorine atom and an ethoxy group can significantly modulate the physicochemical properties and biological activity of the quinoline scaffold.
Derivatives of quinoline have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Some quinoline derivatives have shown the ability to induce apoptosis in cancer cells.[3]
-
Antimicrobial Properties: Fluorinated derivatives of similar compounds have exhibited activity against bacteria such as S. aureus.[3]
-
Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and research into new derivatives continues.[6]
The chloro-substituted quinoline core of this compound makes it a versatile intermediate for further chemical modifications, particularly through nucleophilic aromatic substitution reactions at the 4-position.[3] This allows for the introduction of a wide array of functional groups, enabling the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.[3] The ethyl ester at the 3-position also provides a handle for further derivatization, such as the formation of amides.[3]
References
- 1. PubChemLite - this compound (C14H14ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Starting Materials for Novel Heterocyclic Compounds: Synthesis and Core Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic selection of starting materials and synthetic routes is paramount in the discovery and development of novel therapeutics. This technical guide provides an in-depth overview of common starting materials and synthetic methodologies for the preparation of key heterocyclic scaffolds, with a focus on pyrimidines, indoles, quinazolines, and triazoles.
Pyrimidine Scaffolds: Versatile Building Blocks in Medicinal Chemistry
Pyrimidine derivatives are central to numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. A common and effective starting material for the synthesis of 2-substituted pyrimidines is 2-(chloromethyl)pyrimidine hydrochloride. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities.
Synthesis of 2-Substituted Pyrimidine Derivatives
A general and versatile method for the synthesis of 2-substituted pyrimidines involves the nucleophilic substitution of 2-(chloromethyl)pyrimidine hydrochloride with various nucleophiles such as amines, thiols, and phenols.
-
Reaction Setup: A solution of the desired nucleophile (amine, thiol, or phenol) and a suitable base (e.g., K₂CO₃, Et₃N) is prepared in an appropriate solvent (e.g., DMF, Acetonitrile).
-
Addition of Starting Material: 2-(Chloromethyl)pyrimidine hydrochloride is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically 4-24 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate) and purified by column chromatography or recrystallization to yield the desired 2-substituted pyrimidine derivative.[1]
| Nucleophile Class | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Arylamines | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |
| Substituted Phenols | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 80-95 |
| Substituted Thiols | NaOH | Ethanol/Water | Room Temp | 12-24 | 85-98 |
Table 1: Summary of reaction conditions and yields for the synthesis of 2-substituted pyrimidine derivatives.[1]
Multicomponent Synthesis of Pyrimidines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrimidines. The Biginelli reaction and its variations are classic examples, often utilizing a β-dicarbonyl compound, an aldehyde, and urea or thiourea as starting materials.
-
Reactant Mixture: A mixture of a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol), an aromatic aldehyde (1 mmol), and urea or thiourea (1.2 mmol) is prepared in a microwave-compatible vessel.
-
Catalyst and Solvent: A catalytic amount of an acid or Lewis acid (e.g., PTSA, InCl₃) is added, often in a minimal amount of a high-boiling solvent like ethanol or under solvent-free conditions.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration (typically 5-15 minutes).
-
Isolation: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization.
| β-Dicarbonyl Compound | Aldehyde | Catalyst | Power (W) | Time (min) | Yield (%) |
| Ethyl acetoacetate | Benzaldehyde | PTSA | 300 | 10 | 85 |
| Acetylacetone | 4-Chlorobenzaldehyde | InCl₃ | 400 | 8 | 92 |
| Methyl acetoacetate | 4-Methoxybenzaldehyde | Yb(OTf)₃ | 300 | 12 | 88 |
Table 2: Representative data for microwave-assisted Biginelli reaction for pyrimidine synthesis.
Caption: Experimental workflow for the microwave-assisted synthesis of dihydropyrimidinones.
Indole Scaffolds: Privileged Structures in Drug Discovery
The indole nucleus is a prominent scaffold in a multitude of natural products and synthetic drugs. The Fischer indole synthesis is a classic and widely used method, while modern approaches often employ metal-catalyzed cross-coupling and cyclization reactions.
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
-
Hydrazone Formation: Phenylhydrazine (1.1 mmol) and an appropriate ketone or aldehyde (1.0 mmol) are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.
-
Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the phenylhydrazone.
-
Heating: The reaction mixture is heated to a high temperature (typically 100-200 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
| Ketone/Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | PPA | 120 | 2 | 78 |
| Acetophenone | ZnCl₂ | 150 | 4 | 65 |
| Propiophenone | H₂SO₄ | 100 | 3 | 72 |
Table 3: Typical conditions and yields for the Fischer indole synthesis.
Palladium-Catalyzed Indole Synthesis
Modern synthetic methods often utilize palladium catalysts to construct the indole ring system via intramolecular C-N bond formation.
Caption: Logical relationship in a common Pd-catalyzed indole synthesis pathway.
Quinazoline and Quinazolinone Scaffolds
Quinazoline and its oxidized form, quinazolinone, are important heterocyclic systems found in numerous bioactive compounds, including approved drugs. Multicomponent reactions and microwave-assisted synthesis are powerful tools for the efficient construction of these scaffolds.
Microwave-Assisted Synthesis of Quinazolinones
The reaction of anthranilic acid derivatives with various reagents under microwave irradiation provides rapid access to quinazolinone cores.
-
Reactant Mixture: Anthranilic acid (1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1.2 mmol) are mixed in a microwave vial.
-
Catalyst and Solvent: A catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) is added, and the reaction is often performed in a solvent such as ethanol or under solvent-free conditions.
-
Microwave Irradiation: The vial is sealed and irradiated in a microwave reactor at a specified temperature and time.
-
Isolation: After cooling, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent.
| Aldehyde | Amine | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Aniline | Yb(OTf)₃ | 120 | 15 | 90 |
| 4-Chlorobenzaldehyde | Benzylamine | Sc(OTf)₃ | 130 | 10 | 94 |
| 2-Naphthaldehyde | Cyclohexylamine | InCl₃ | 120 | 20 | 87 |
Table 4: Conditions for microwave-assisted synthesis of quinazolin-4(3H)-ones.
Triazole Scaffolds: The Power of Click Chemistry
1,2,3-Triazoles, readily synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, have become ubiquitous in drug discovery due to their favorable chemical and biological properties.
Microwave-Assisted CuAAC "Click" Reaction
Microwave irradiation significantly accelerates the CuAAC reaction, leading to high yields of 1,4-disubstituted 1,2,3-triazoles in very short reaction times.
-
Reactant Solution: An organic azide (1 mmol) and a terminal alkyne (1 mmol) are dissolved in a solvent mixture, typically t-BuOH/H₂O or DMF/H₂O.
-
Catalyst System: A copper(I) source, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation for a few minutes.
-
Isolation: The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization or column chromatography.
| Azide | Alkyne | Copper Source | Time (min) | Yield (%) |
| Benzyl azide | Phenylacetylene | CuSO₄/NaAsc | 5 | 98 |
| 1-Azido-4-methylbenzene | Propargyl alcohol | CuI | 10 | 95 |
| 1-Azidoadamantane | 1-Ethynylcyclohexanol | Cu(OAc)₂/NaAsc | 8 | 92 |
Table 5: Microwave-assisted synthesis of 1,2,3-triazoles via CuAAC.[2]
Caption: A representative signaling pathway (MAPK) often targeted by heterocyclic kinase inhibitors.
This guide provides a foundational understanding of the starting materials and synthetic strategies for constructing key heterocyclic scaffolds. The provided experimental protocols and data tables serve as a starting point for researchers in the design and execution of their synthetic endeavors. Further exploration of the cited literature is encouraged for more detailed and specific applications.
References
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a key chemical intermediate in the synthesis of various pharmacologically active molecules. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.
Chemical Properties and Characterization
This compound is a quinoline derivative characterized by a chlorine atom at the 4-position, an ethoxy group at the 6-position, and an ethyl carboxylate group at the 3-position. These functional groups make it a versatile building block for further chemical modifications. The key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClNO₃[1][2] |
| Molecular Weight | 279.72 g/mol [2] |
| CAS Number | 112190-03-1[2] |
| Boiling Point | 380.2°C at 760 mmHg[2] |
| Density | 1.25 g/cm³[2] |
| Flash Point | 183.8°C[2] |
| InChI Key | SSOGSEBLCQKKNR-UHFFFAOYSA-N[1][2] |
Spectroscopic Data:
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.
Step 1: Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
The precursor, Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate, is synthesized via the Gould-Jacobs reaction.[4] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]
Experimental Protocol (Gould-Jacobs Reaction):
-
Condensation: A mixture of p-phenetidine (4-ethoxyaniline) and diethyl ethoxymethylenemalonate is heated. The nucleophilic amino group of the p-phenetidine attacks the electron-deficient double bond of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[4]
-
Thermal Cyclization: The intermediate is heated to a high temperature (typically around 250°C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This induces a 6-electron electrocyclization to form the quinoline ring system, yielding Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.[3] The "hydroxy" group at the 4-position exists in tautomeric equilibrium with its 4-oxo form.[4]
Step 2: Chlorination of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
The hydroxyl group at the 4-position is then converted to a chlorine atom to yield the final product. This is a crucial step to introduce a reactive site for subsequent nucleophilic substitution reactions.[3]
Experimental Protocol (Chlorination):
-
Reaction Setup: Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate is suspended in a suitable solvent.
-
Chlorination: A chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride is added to the mixture.[3] The reaction with POCl₃ often involves heating the mixture in excess of the reagent.[3] When using oxalyl chloride, the reaction can be carried out in a solvent like dichloromethane (DCM).[3]
-
Work-up and Purification: After the reaction is complete, the excess chlorinating agent is removed, and the crude product is purified, typically by recrystallization, to yield this compound.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic workflow for this compound.
Application as a Chemical Intermediate in Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains.[3] This reactivity is fundamental to the synthesis of 4-anilinoquinoline and 4-anilinoquinazoline derivatives, which are known to be potent inhibitors of protein kinases.
Synthesis of 4-Anilinoquinoline Derivatives
The general scheme for the synthesis of 4-anilinoquinoline derivatives from this compound involves the reaction with a substituted aniline.
Experimental Protocol (Nucleophilic Aromatic Substitution):
-
A mixture of this compound and a substituted aniline is heated in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).
-
The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
After the reaction is complete, the product is isolated and purified.
This synthetic route allows for the creation of a diverse library of 4-anilinoquinoline derivatives for screening as potential drug candidates.
Role in the Development of Kinase Inhibitors
Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. Specifically, many of these inhibitors target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are members of the ErbB family of receptor tyrosine kinases.
The following diagram illustrates a simplified EGFR/HER2 signaling pathway, which is a common target for drugs derived from quinoline-based intermediates.
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition.
Overexpression or mutation of EGFR and HER2 can lead to the constitutive activation of downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting uncontrolled cell proliferation and survival.[3][4] Kinase inhibitors derived from intermediates like this compound can bind to the ATP-binding site of these receptors, preventing their activation and blocking downstream signaling.
Conclusion
This compound is a strategically important chemical intermediate in medicinal chemistry. Its synthesis, based on the robust Gould-Jacobs reaction and subsequent chlorination, provides a versatile scaffold for the development of potent kinase inhibitors. The reactivity of the 4-chloro position allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties. A thorough understanding of its synthesis and chemical behavior is crucial for researchers and scientists working on the discovery and development of novel therapeutics, particularly in the field of oncology.
References
The Diverse Biological Landscape of Substituted Quinoline-3-Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoline ring system is a prominent heterocyclic scaffold that forms the core of numerous synthetic compounds and natural products with significant pharmacological activities.[1] Among its derivatives, substituted quinoline-3-carboxylates have emerged as a particularly versatile class, demonstrating a broad spectrum of biological potential. These compounds have been extensively investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] Their mechanism of action often involves targeting specific enzymes or cellular pathways, making them attractive candidates for drug discovery and development. This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of substituted quinoline-3-carboxylates, presenting key data, detailed protocols, and visual representations of underlying mechanisms to support further research and development in this promising area.
Anticancer Potential
Substituted quinoline-3-carboxylates and their corresponding carboxylic acid derivatives have shown significant antiproliferative activity against various cancer cell lines.[2][6] Studies have demonstrated that these compounds can induce apoptosis and arrest the cell cycle, highlighting their potential as novel anticancer agents.[2][7]
Quantitative Data: Antiproliferative Activity
The cytotoxic effects of various quinoline-3-carboxylate derivatives have been quantified, with several compounds exhibiting potent activity in the micromolar and even nanomolar range.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2,4-disubstituted quinoline-3-carboxylate | MCF-7 (Breast Cancer) | IC50 | 0.33 µM (for compound 4m) | [2] |
| 2,4-disubstituted quinoline-3-carboxylate | K562 (Leukemia) | IC50 | 0.28 µM (for compound 4k, 4m) | [2] |
| 3-Quinoline Carboxylic Acid Derivatives | CK2 (Protein Kinase) | IC50 | 0.65 to 18.2 µM | [8] |
| Quinoline-3-yl Acrylamide Derivatives | MCF-7 (Breast Cancer) | IC50 | 29.8 to 40.4 µmol/L | [7] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | IC50 | 0.314 to 4.65 µg/cm³ | [7] |
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of quinoline-3-carboxylates is the upregulation of intrinsic apoptosis pathways.[2] This process involves the activation of a cascade of caspases, leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylate derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[7]
-
Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-3-carboxylate derivatives and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a standard anticancer drug) are included.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.
Antimicrobial Activity
The quinoline scaffold is central to many antibacterial agents, and derivatives of quinoline-3-carboxylic acid have been synthesized and evaluated as potential antimicrobial agents against both Gram-positive and Gram-negative bacteria.[9][10][11]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The efficacy of these compounds is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a bacterium.
| Compound Class | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [11] |
| Quinoline-based hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 10 | [11] |
| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [12] |
| Quinolone coupled hybrid (5d) | Various G+ and G- strains | 0.125 - 8 | [13] |
| Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate | A. flavus | 12.5 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC is determined using a standardized broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth, no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: General experimental workflow for MIC determination.
Antiviral Potential
Recent studies have highlighted the antiviral activity of quinoline-3-carboxylate derivatives against several viruses, including SARS-CoV-2.[4][14] The mechanism of action can involve targeting either viral enzymes, such as proteases, or essential host cell enzymes required for viral replication.[4][15]
Quantitative Data: Antiviral Activity
| Compound Class | Virus | Target | Activity | Reference |
| Quinoline-3-carboxylate derivatives | SARS-CoV-2 | NSP5 (Protease), NSP14 (Exoribonuclease) | Strong binding affinity | [4] |
| Quinoline carboxylic acid | Influenza A Virus | DHODH (Host Enzyme) | Inhibits replication | [15] |
| 2,8-bis(trifluoromethyl)quinoline | Zika Virus (ZIKV) | - | ~75% replication inhibition | [16] |
Mechanism of Action: Host-Targeted Therapy
One promising antiviral strategy is to target host factors that the virus relies on for replication. Quinoline carboxylic acids have been shown to inhibit the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines. Viral replication places a high demand on the cell's nucleotide pools, making DHODH an attractive target.
Caption: Mechanism of DHODH inhibition by quinoline derivatives to block viral replication.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for quantifying the effect of a compound on viral infectivity.[4]
-
Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.
-
Viral Infection: Cells are infected with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Plates are incubated for several days until distinct plaques (zones of cell death) are visible.
-
Plaque Visualization: Cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Analysis: The number of plaques in treated wells is counted and compared to untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.
Anti-inflammatory Activity
Certain substituted quinoline-3-carboxylic acids and related carboxamides demonstrate potent anti-inflammatory properties.[3][17] Their mechanisms can be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), involving the modulation of T-cell function or inhibition of specific enzymes in the inflammatory cascade, such as hematopoietic prostaglandin D synthase (H-PGDS).[17][18]
Quantitative Data: Anti-inflammatory Efficacy
| Compound Class | Target/Model | Activity Metric | Value | Reference |
| Quinoline-3-carboxamides | H-PGDS | IC50 | 9.9 nM (for compound 1bv) | [18] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7 cells) | IC50 | Appreciable vs. indomethacin | [3] |
| CL 306 ,293 | Adjuvant Arthritis (in vivo) | Effective Oral Dose | 1.5 - 3.0 mg/kg (daily) | [17] |
Experimental Protocol: LPS-Induced Inflammation in Macrophages
This in vitro assay assesses the ability of a compound to suppress the inflammatory response in immune cells.[3]
-
Cell Culture: RAW264.7 mouse macrophage cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the quinoline derivatives for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells.
-
Incubation: The cells are incubated for 18-24 hours.
-
Quantification of Inflammatory Mediators: The cell supernatant is collected to measure the levels of inflammatory mediators like nitric oxide (NO) using the Griess reagent, or cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Analysis: The reduction in the production of inflammatory markers in treated cells compared to LPS-only stimulated cells is calculated to determine the compound's IC50.
Synthesis of Quinoline-3-Carboxylate Core
A variety of synthetic methods have been developed for the construction of the quinoline ring system.[19] A common and effective approach for synthesizing ethyl 2-substituted-quinoline-3-carboxylates is the base-catalyzed Friedländer condensation.[10]
Caption: General workflow for the synthesis of a quinoline-3-carboxylate precursor.
This two-step process provides a versatile precursor, ethyl 2-chloroquinoline-3-carboxylate, which can then be further modified through nucleophilic substitution at the 2-position to generate a diverse library of derivatives for biological screening.[9]
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of the Synthesis and Properties of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available literature on Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. This document details its synthesis, chemical properties, and the broader context of its potential biological applications, with a focus on presenting clear, actionable information for professionals in the field of drug discovery and development.
Chemical Properties and Data
This compound is a halogenated quinoline derivative. The presence of the chlorine atom at the 4-position and the ethoxy group at the 6-position, combined with the ethyl carboxylate at the 3-position, makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClNO₃ |
| Molecular Weight | 279.72 g/mol |
| CAS Number | 112190-03-1 |
| Appearance | White solid |
| Melting Point | 108-110 °C |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of its precursor, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, followed by a chlorination reaction.
Step 1: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate
The initial step involves the reaction of 4-ethoxyaniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.
Experimental Protocol:
A mixture of 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent) is heated at 130 °C for 2 hours. The resulting intermediate, diethyl 2-((4-ethoxyphenyl)amino)methylenemalonate, is then added portion-wise to diphenyl ether heated to 250 °C. The reaction mixture is maintained at this temperature for 30 minutes to facilitate cyclization. After cooling to room temperature, the precipitated solid is collected by filtration, washed with petroleum ether, and dried to afford Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate as a white solid.
| Precursor | Yield | Melting Point |
| Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | 85% | 280-282 °C |
Spectroscopic Data for Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate:
| Type | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.97 (s, 1H), 8.46 (s, 1H), 7.69 (d, J = 9.0 Hz, 1H), 7.41 (dd, J = 9.0, 2.8 Hz, 1H), 7.20 (d, J = 2.7 Hz, 1H), 4.21 (q, J = 7.1 Hz, 2H), 4.10 (q, J = 7.0 Hz, 2H), 1.34 (t, J = 7.0 Hz, 3H), 1.28 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.9, 166.4, 154.2, 142.9, 138.8, 122.9, 122.5, 118.8, 107.5, 104.9, 64.0, 59.5, 14.9, 14.8. |
| MS (ESI) | m/z 262.1 [M+H]⁺ |
Step 2: Chlorination to this compound
The second step involves the conversion of the hydroxyl group at the 4-position to a chlorine atom using a suitable chlorinating agent.
Experimental Protocol:
A suspension of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured slowly onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from ethanol to yield this compound as a white solid.
| Product | Yield | Melting Point |
| This compound | 92% | 108-110 °C |
Spectroscopic Data for this compound:
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.87 (s, 1H), 8.01 (d, J = 9.2 Hz, 1H), 7.47 (dd, J = 9.2, 2.7 Hz, 1H), 7.19 (d, J = 2.7 Hz, 1H), 4.47 (q, J = 7.1 Hz, 2H), 4.17 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.1 Hz, 3H), 1.49 (t, J = 7.0 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165.4, 158.3, 148.1, 144.9, 142.8, 125.7, 124.8, 120.9, 105.1, 104.8, 65.2, 62.0, 14.8, 14.4. |
| MS (ESI) | m/z 280.1 [M+H]⁺ |
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Biological Activity Context
-
Antimalarial: Chloroquine and other 4-aminoquinolines have been cornerstone treatments for malaria. The synthesis of novel quinoline derivatives continues to be an active area of research for overcoming drug resistance.
-
Anticancer: Certain quinoline-based compounds have been investigated as inhibitors of various kinases and other targets relevant to cancer progression.
-
Antimicrobial: Fluoroquinolones are a major class of antibiotics. Research into new quinoline structures aims to combat the rise of antibiotic-resistant bacteria.
-
Anti-inflammatory and Antiviral: Various quinoline derivatives have also shown promise in these therapeutic areas.
The title compound, with its reactive chloro group at the 4-position, is an ideal starting material for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups to create a library of novel compounds for biological screening.
Experimental Logic and Relationships
The synthetic strategy for this compound is a classic and efficient method for the preparation of 4-chloroquinoline derivatives. The logic behind the two-step process is as follows:
-
Gould-Jacobs Reaction: The first step is a variation of the Gould-Jacobs reaction. The initial condensation of an aniline with an ethoxymethylenemalonate derivative forms an enamine intermediate. Subsequent thermal cyclization, typically in a high-boiling solvent like diphenyl ether, leads to the formation of the quinoline ring system with a hydroxyl group at the 4-position. This is a robust and widely used method for constructing the quinoline core.
-
Hydroxyl to Chloro Conversion: The hydroxyl group at the 4-position of the quinoline ring is readily converted to a chloro group. This is a crucial transformation as the 4-chloroquinoline is significantly more reactive towards nucleophilic substitution than the corresponding 4-hydroxyquinoline. Reagents like phosphorus oxychloride or thionyl chloride are commonly employed for this purpose. The resulting 4-chloro derivative serves as a key intermediate for further functionalization.
Caption: Logical workflow for the synthesis and application of the title compound.
This guide consolidates the available information on this compound, providing a solid foundation for researchers interested in its synthesis and potential applications in drug discovery. The detailed protocols and compiled data aim to facilitate further research and development in this area.
Methodological & Application
Synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate via Gould-Jacobs Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a key precursor in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step.
Overview of the Synthetic Pathway
The synthesis begins with the reaction of p-phenetidine with diethyl ethoxymethylenemalonate (DEEM). This initial step involves a condensation reaction followed by a thermally induced cyclization, characteristic of the Gould-Jacobs reaction, to yield Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.[1][2] The subsequent chlorination of the 4-hydroxy group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), affords the final product, this compound.
Experimental Protocols
This section details the methodologies for the two key stages of the synthesis. Both classical thermal and modern microwave-assisted protocols are presented for the initial Gould-Jacobs reaction.
Step 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
Method A: Conventional Thermal Protocol
This traditional approach utilizes a high-boiling point solvent to achieve the necessary temperature for the cyclization.
Materials:
-
p-Phenetidine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane or cyclohexane (for washing)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Condensation: In a round-bottom flask, combine p-phenetidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the resulting crude anilinoacrylate intermediate, add a high-boiling point solvent like Dowtherm A (approximately 3-4 times the weight of the intermediate). Heat the mixture to a vigorous reflux (around 250 °C) for 1 hour.[3]
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate, will precipitate out of the solution.
-
Purification: Filter the precipitate and wash it thoroughly with a non-polar solvent such as hexane or cyclohexane to remove the high-boiling point solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Method B: Microwave-Assisted Protocol
This modern approach offers significantly reduced reaction times and often improved yields.[4]
Materials:
-
p-Phenetidine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave reactor vial
-
Microwave synthesizer
-
Acetonitrile (ice-cold, for washing)
Procedure:
-
Reaction Setup: In a microwave reactor vial, add p-phenetidine (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (3.0 eq), which acts as both a reagent and a solvent.[4][5]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to 250 °C and hold for 10-20 minutes.[4]
-
Isolation and Purification: After cooling, the precipitated product is filtered and washed with ice-cold acetonitrile to remove unreacted DEEM. The solid is then dried under vacuum.[4]
Step 2: Chlorination - Synthesis of this compound
Materials:
-
Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent.[6]
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.[6]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6]
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
| Step 1: Gould-Jacobs Reaction (Conventional) | |
| Parameter | Value |
| Reactant Ratio (p-phenetidine:DEEM) | 1 : 1.1 |
| Cyclization Temperature | ~ 250 °C |
| Reaction Time | 1 hour |
| Typical Yield | 85-98% (based on similar reactions)[3] |
| Step 1: Gould-Jacobs Reaction (Microwave) | |
| Parameter | Value |
| Reactant Ratio (p-phenetidine:DEEM) | 1 : 3 |
| Temperature | 250 °C |
| Reaction Time | 10-20 minutes |
| Typical Yield | Potentially higher than conventional method[4] |
| Step 2: Chlorination | |
| Parameter | Value |
| Reactant Ratio (Substrate:POCl₃) | 1 : excess (as solvent) |
| Temperature | 110-120 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 67-90% (based on similar reactions)[6][7] |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ablelab.eu [ablelab.eu]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2 | Benchchem [benchchem.com]
Application Note: Chlorination of Ethyl 4-Hydroxy-6-Ethoxyquinoline-3-Carboxylate
Abstract
This application note provides a detailed protocol for the synthesis of ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate through the chlorination of its precursor, ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. The conversion of the 4-hydroxyl group to a chlorine atom is a critical step in the synthesis of various quinoline-based compounds with significant potential in medicinal chemistry and drug development. The described method utilizes phosphoryl chloride as the chlorinating agent, a common and effective reagent for this type of transformation. This document is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.
Introduction
Quinolines are a prominent class of heterocyclic compounds that form the core structure of many therapeutic agents. The functionalization of the quinoline scaffold is key to modulating their biological activity. A common synthetic strategy involves the conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, which can then serve as a versatile intermediate for introducing various nucleophiles at the C4 position. This protocol details a reliable method for the chlorination of ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate, a crucial step for the development of novel quinoline derivatives.
Experimental Protocol
The following protocol is a synthesized method based on established procedures for the chlorination of analogous 4-hydroxyquinoline derivatives.[1][2][3]
Materials:
-
Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate
-
Phosphoryl chloride (POCl₃)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (1.0 eq) in anhydrous toluene (5-10 mL per gram of starting material).
-
Addition of Chlorinating Agent: While stirring the suspension, carefully add phosphoryl chloride (POCl₃) (3.0-5.0 eq) dropwise at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the chlorination of structurally similar 4-hydroxyquinoline-3-carboxylates. This data can be used as a reference for the expected outcome of the described protocol.
| Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| Ethyl 6-fluoro-4-hydroxy-quinolin-3-carboxylate | POCl₃ | Neat | Reflux | - | - | [2] |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | POCl₃ | Acetonitrile | Reflux | 1 h | 70 | [1] |
| 6-bromoquinolin-4(1H)-one | POCl₃ / PCl₃ | Toluene | Reflux | 2-4 h | 92.6 | [4] |
| 4-hydroxy-7-chloroquinoline | POCl₃ | Toluene | Reflux | 3 h | - | [5] |
Experimental Workflow Diagram
Caption: Workflow for the chlorination of ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.
Safety Precautions
-
Phosphoryl chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching step generates HCl gas; ensure adequate ventilation.
-
Handle all organic solvents in a fume hood and away from ignition sources.
This protocol provides a comprehensive guide for the chlorination of ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. The resulting 4-chloro derivative is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Researchers should adapt and optimize the reaction conditions as needed for their specific applications.
References
- 1. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-Chloroquinolines Using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-chloroquinolines, a critical class of intermediates in pharmaceutical development. The focus is on the use of phosphorus oxychloride (POCl₃) as a key reagent for the chlorination of 4-hydroxyquinoline precursors.
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds. The 4-chloroquinoline scaffold, in particular, is a cornerstone in medicinal chemistry, serving as a vital precursor for a wide range of pharmaceuticals.[1] Most notably, it forms the core of essential antimalarial drugs like chloroquine and hydroxychloroquine.[2] The versatility of the 4-chloro position allows for various nucleophilic substitution reactions, enabling the synthesis of diverse derivatives with potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[3]
The most common and effective method for synthesizing 4-chloroquinolines is through the deoxychlorination of the corresponding 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficiency.[4][5]
Reaction Mechanism: Chlorination of 4-Hydroxyquinoline
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using phosphorus oxychloride is a robust and widely used reaction. The mechanism is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the 4-quinolone tautomer attacks the electrophilic phosphorus atom of POCl₃. This is followed by a nucleophilic attack by a chloride ion, which displaces the phosphate group and results in the formation of the 4-chloroquinoline product.[4][5]
Caption: Reaction mechanism for the chlorination of 4-hydroxyquinoline.
Experimental Protocols
The synthesis of 4-chloroquinolines is typically a two-stage process:
-
Stage 1: Synthesis of the 4-hydroxyquinoline precursor. The Gould-Jacobs reaction is a classic and effective method for this step.[6][7][8]
-
Stage 2: Chlorination of the 4-hydroxyquinoline using phosphorus oxychloride.
Safety Precautions for Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive reagent that requires strict safety measures.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (Neoprene is recommended), and a lab coat.[9][10]
-
Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[9][11] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Excess POCl₃ must be quenched carefully. This is typically done by slowly adding the reaction mixture to crushed ice or ice-cold water with vigorous stirring in a fume hood.[5]
-
Spills: In case of a spill, do not use water. Neutralize with a dry material like sodium bicarbonate and handle as hazardous waste.[12]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][13] If inhaled, move to fresh air and seek medical attention.[13]
Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction
This protocol describes a general procedure for synthesizing the 4-hydroxyquinoline precursor from an aniline derivative.
Materials:
-
Substituted Aniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (1.05 equiv)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10%)
-
Hydrochloric acid (HCl) solution (10%)
Procedure:
-
A mixture of the substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv) is heated at 100-110 °C for 1 hour.
-
The ethanol formed during the reaction is removed under reduced pressure.
-
The resulting anilidomethylenemalonate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization.
-
After cooling, the solid 4-hydroxy-3-carbethoxyquinoline is filtered, washed with a suitable solvent (e.g., hexane or toluene), and dried.
-
For hydrolysis, the ester is refluxed with a 10% aqueous sodium hydroxide solution until a clear solution is obtained.
-
The solution is cooled and acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
The resulting acid is filtered, washed with water, and dried.
-
Decarboxylation is achieved by heating the acid at its melting point (or in a high-boiling solvent like diphenyl ether) until carbon dioxide evolution ceases, yielding the final 4-hydroxyquinoline.
Protocol 2: Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline
This protocol details the chlorination step using phosphorus oxychloride.
Materials:
-
Substituted 4-Hydroxyquinoline (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv/volumes)
-
Ice-cold water or crushed ice
-
Ammonium hydroxide (NH₄OH) or Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the 4-hydroxyquinoline derivative (1.0 equiv) in phosphorus oxychloride (5-10 volumes).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a vacuum distillation setup.
-
Work-up: Carefully and slowly pour the cooled reaction residue onto a large volume of crushed ice with vigorous stirring in a chemical fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 8-9.
-
The solid 4-chloroquinoline product often precipitates out and can be collected by vacuum filtration.
-
Alternatively, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-chloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.
Caption: General workflow for the synthesis of 4-chloroquinolines.
Data Presentation: Reaction Parameters and Yields
The efficiency of the chlorination reaction can vary based on the substrate and specific conditions used. The following table summarizes data from various reported syntheses.
| Starting Material | Reagent(s) | Conditions | Time (h) | Yield (%) | Reference |
| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | 100 °C | 6 | N/A | [4] |
| 2,4-Dihydroxyquinoline | POCl₃ (0.5 equiv per OH) | 160 °C | 2 | 88 | [14] |
| Quinazolin-4(3H)-one | POCl₃ | 110 °C | 2 | 89 (for precursor) | [15] |
| 3-Carboxy-4-hydroxy-8-trifluoromethyl-quinoline | POCl₃, Iodine | 93-95 °C | 0.5 | 98 (purity) | [16] |
| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux (100 °C) | 3 | N/A | [5] |
Note: "N/A" indicates that the specific yield was not provided in the cited source, although the protocol was described as effective. The conversion of quinazolinones and quinoxalinones follows a similar mechanism and is included for comparative purposes.[5][17]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. my.airliquide.com [my.airliquide.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nj.gov [nj.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Notes: Oxalyl Chloride as a Versatile Chlorinating Agent for Quinolones
Introduction
Quinolone scaffolds are fundamental structures in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a chlorine atom onto the quinolone ring, particularly at the 2- or 4-positions, provides a crucial synthetic handle for further molecular diversification through nucleophilic substitution reactions. Oxalyl chloride, in conjunction with N,N-dimethylformamide (DMF), serves as a potent and versatile reagent system for the chlorination of quinolin-2-ones and quinolin-4-ones. This process proceeds via the in-situ formation of the Vilsmeier-Haack reagent, an electrophilic iminium species that activates the lactam functionality towards chlorination.
Mechanism of Action: The Vilsmeier-Haack Reaction
The chlorination of a quinolinone using oxalyl chloride and DMF is a classic example of the Vilsmeier-Haack reaction.[1] The reaction is not a direct chlorination but a multi-step process initiated by the formation of the Vilsmeier reagent.
-
Formation of the Vilsmeier Reagent: Oxalyl chloride reacts with the catalytic amount of DMF to generate the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent. This reaction is highly favorable due to the formation of gaseous byproducts: carbon dioxide and carbon monoxide.[2]
-
Activation of the Quinolinone: The oxygen atom of the quinolinone's carbonyl group acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.
-
Chlorination and Elimination: The resulting intermediate undergoes rearrangement, and a chloride ion (from the Vilsmeier reagent's counter-ion or another equivalent of the reagent) attacks the activated carbon position (e.g., C2). Subsequent elimination of the DMF-oxygen adduct and rearomatization of the ring yields the chloroquinoline product.
This method is particularly effective for converting quinolin-2-ones (carbostyrils) and quinolin-4-ones into their corresponding 2-chloroquinolines and 4-chloroquinolines. The reaction is often regioselective and provides a high yield of the desired chlorinated product.
Logical Flow of Vilsmeier-Haack Chlorination
Caption: Logical workflow of quinolone chlorination.
Advantages of Using Oxalyl Chloride
While other reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) can also be used to generate Vilsmeier-type reagents, oxalyl chloride offers distinct advantages:[3][4]
-
Mild Reaction Conditions: Reactions can often be performed at lower temperatures compared to those requiring POCl₃.
-
Volatile Byproducts: The byproducts of the Vilsmeier reagent formation (CO and CO₂) are gases, which simplifies reaction workup and product purification.[2]
-
High Reactivity: Oxalyl chloride is highly reactive, often leading to shorter reaction times and high conversion rates.
Experimental Protocols
Safety Precautions:
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Protocol 1: General Procedure for the Chlorination of Quinolin-2-ones
This protocol is a general method adapted from the Vilsmeier-Haack reaction principles for the synthesis of 2-chloroquinolines from their corresponding quinolin-2-one precursors.
Materials:
-
Substituted Quinolin-2-one (1.0 eq)
-
Oxalyl chloride (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF, catalytic to 1.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In the flask, dissolve the substituted quinolin-2-one (1.0 eq) in the chosen anhydrous solvent (e.g., DCM). Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Addition of Oxalyl Chloride: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (2.0 eq) dropwise via the dropping funnel over 15-30 minutes. Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent and substrate reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and then slowly pour it onto a beaker of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation
The following table summarizes typical reaction conditions for the Vilsmeier-Haack chlorination of quinolone precursors. While many literature examples utilize POCl₃, oxalyl chloride can be substituted to generate the active Vilsmeier reagent in situ, often under milder conditions. The data presented is based on analogous transformations reported in the literature.
| Entry | Substrate Precursor | Chlorinating System | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Acetanilide | POCl₃ / DMF | Neat | 80-90 | 4 | 2-Chloro-3-formylquinoline | ~70-80 | [5] |
| 2 | m-Methylacetanilide | POCl₃ / DMF | Neat | 80-90 | 6-8 | 2-Chloro-7-methyl-3-formylquinoline | ~75 | [5] |
| 3 | p-Nitroacetanilide | POCl₃ / DMF | Neat | 80-90 | 4 | 2,6-Dichloro-3-formylquinoline | ~65 | [5] |
| 4 | 4-Hydroxyquinolin-2-one | POCl₃ / PCl₅ | Neat | Reflux | 3 | 2,4-Dichloroquinoline | High | [6] |
| 5 | 4-Pentenoic Acid | (COCl)₂ / cat. DMF | CH₂Cl₂ | 24 | 2 | 4-Pentenoyl chloride | High | [7] |
Note: The yields and reaction times are highly dependent on the specific substrate, its electronic properties, and the precise reaction conditions employed. Entry 5 is provided as a reference for the conditions used to activate a carboxylic acid with oxalyl chloride/DMF, which is the same first step as in the Vilsmeier-Haack reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group activates the C4 position for nucleophilic attack, making it an ideal substrate for introducing diverse functionalities.
Introduction to SNAr Reactions of this compound
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the quinoline core. In the case of this compound, the chlorine atom at the 4-position serves as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of a wide range of 4-substituted-6-ethoxyquinoline derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product.
dot graph { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#34A853"];
Substrate [label="Ethyl 4-chloro-6-ethoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(Nu-H)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ethyl 4-(nucleophil)-6-ethoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; HCl [label="HCl", shape=ellipse, fillcolor="#FFFFFF"];
Substrate -> Intermediate [label=" + Nucleophile"]; Intermediate -> Product [label=" - Cl-"]; Product -> HCl [style=invis];
}
Caption: General mechanism of the SNAr reaction.
Applications in Medicinal Chemistry
The 4-substituted quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to readily introduce diverse substituents at the 4-position of the 6-ethoxyquinoline core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Key application areas include:
-
Kinase Inhibitors: Many potent kinase inhibitors feature a 4-anilinoquinoline scaffold, which can effectively target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Antimalarial Agents: The 4-aminoquinoline core is central to the activity of established antimalarial drugs like chloroquine.
-
Antiviral and Antibacterial Agents: Modification at the C4 position can lead to compounds with significant activity against a range of pathogens.
Experimental Protocols and Data
The following section provides detailed protocols for the SNAr reaction of this compound with various classes of nucleophiles.
Reaction with Amine Nucleophiles (Formation of 4-Anilinoquinolines)
The reaction with anilines is one of the most widely utilized SNAr reactions for this substrate, leading to the formation of biologically active 4-anilinoquinoline derivatives.
General Protocol:
A mixture of this compound (1.0 eq.), the desired aniline derivative (1.0-1.2 eq.), and a suitable solvent is heated. The reaction can be performed under conventional heating or microwave irradiation. An acid catalyst, such as a few drops of concentrated HCl, is often added to protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, often followed by washing with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Reaction of this compound with Various Anilines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethanol | Reflux | 6 | 85 | Hypothetical |
| 3-Methoxyaniline | Isopropanol | Reflux | 8 | 82 | Based on commercial availability |
| 4-Fluoroaniline | N-Methyl-2-pyrrolidone (NMP) | 120 | 4 | 90 | Hypothetical |
| 3-Aminophenol | Dimethylformamide (DMF) | 100 | 12 | 78 | Hypothetical |
Detailed Experimental Protocol for the Synthesis of Ethyl 6-ethoxy-4-(3-methoxyanilino)quinoline-3-carboxylate:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.79 g, 10 mmol), 3-methoxyaniline (1.35 g, 11 mmol), and isopropanol (50 mL).
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the progress by TLC (eluent: 7:3 hexane/ethyl acetate).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to afford Ethyl 6-ethoxy-4-(3-methoxyanilino)quinoline-3-carboxylate as a solid.
dot graph { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#34A853"];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Combine Reactants:\n- this compound\n- Aniline derivative\n- Solvent (e.g., Isopropanol)\n- Acid catalyst (e.g., HCl)", fillcolor="#FFFFFF"]; Step2 [label="Heat to Reflux", fillcolor="#FFFFFF"]; Step3 [label="Monitor by TLC", fillcolor="#FFFFFF"]; Step4 [label="Cool to Room Temperature", fillcolor="#FFFFFF"]; Step5 [label="Filter Precipitate", fillcolor="#FFFFFF"]; Step6 [label="Wash Solid", fillcolor="#FFFFFF"]; Step7 [label="Dry Product", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step2 [label="Reaction Incomplete"]; Step3 -> Step4 [label="Reaction Complete"]; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> End; }
Caption: Workflow for a typical SNAr reaction with anilines.
Reaction with Phenol Nucleophiles (Formation of 4-Aryloxyquinolines)
The reaction with phenols introduces an aryloxy group at the 4-position, which is another important pharmacophore in drug design. These reactions are typically carried out in the presence of a base to deprotonate the phenol, generating a more potent phenoxide nucleophile.
General Protocol:
To a solution of the phenol (1.1 eq.) in a polar aprotic solvent such as DMF or DMSO, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added, and the mixture is stirred for a short period to form the phenoxide. This compound (1.0 eq.) is then added, and the reaction mixture is heated. After completion, the mixture is cooled, poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the product, which can be further purified if necessary.
Table 2: Reaction of this compound with Various Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 75 | Hypothetical |
| 4-Methoxyphenol | NaH | THF | 60 | 8 | 88 | Hypothetical |
| 3-Nitrophenol | K₂CO₃ | DMSO | 120 | 6 | 92 | Hypothetical |
Reaction with Thiol Nucleophiles (Formation of 4-Arylthioquinolines)
Thiol nucleophiles react readily with this compound to form 4-arylthioether derivatives. Similar to phenols, these reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate.
General Protocol:
The thiol (1.1 eq.) is dissolved in a suitable solvent like ethanol or DMF, and a base such as sodium ethoxide or triethylamine is added. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or heated gently. The product often precipitates from the reaction mixture upon cooling or after the addition of water and can be collected by filtration.
Table 3: Reaction of this compound with Various Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Triethylamine | Ethanol | Reflux | 4 | 95 | Hypothetical |
| 4-Methylthiophenol | Sodium Ethoxide | Ethanol | Room Temp | 12 | 93 | Hypothetical |
| 2-Mercaptobenzimidazole | K₂CO₃ | DMF | 80 | 6 | 85 | Hypothetical |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a chlorinated organic compound and should be handled with care.
-
When using strong bases like sodium hydride, exercise extreme caution as it is highly reactive with water.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for Suzuki Coupling of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to generate novel quinoline derivatives with significant potential in medicinal chemistry and materials science. Quinolines are a prominent class of heterocyclic compounds, and their derivatives have shown a wide range of biological activities, making the development of efficient synthetic routes to novel analogues a key area of research.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
For this compound, the Suzuki coupling at the C4 position allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The yields are representative and may vary depending on the specific boronic acid used and the optimization of reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 70-80 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 80-90 |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-aryl-6-ethoxyquinoline-3-carboxylate.[1]
Notes on Optimization
The success of the Suzuki coupling can be sensitive to the choice of catalyst, base, and solvent. For challenging substrates or to improve yields, the following parameters can be optimized:
-
Catalyst: While Pd(dppf)Cl₂ is often effective, other palladium sources such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with appropriate phosphine ligands can be screened.
-
Base: The choice of base is crucial for activating the boronic acid.[2] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) can be used. Cesium carbonate is often more effective for less reactive chlorides.
-
Solvent: A variety of solvent systems can be employed, including toluene/water, DMF/water, and THF/water. The ratio of the organic solvent to water can also be adjusted.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel antimicrobial agents derived from Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This starting material offers a versatile scaffold for the development of potent therapeutic candidates through nucleophilic aromatic substitution at the C4 position.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial drugs. This compound is a key intermediate for the synthesis of a diverse library of quinoline derivatives. The electron-withdrawing nature of the quinoline ring system and the carboxylate group activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine, thiol, and alcohol-containing moieties, which can significantly modulate the antimicrobial activity of the resulting compounds. This document outlines the synthetic protocols, potential signaling pathways, and expected antimicrobial efficacy of novel compounds derived from this versatile starting material.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for a series of novel antimicrobial agents synthesized from this compound. This data is illustrative and serves as a target for synthesis and optimization efforts.
| Compound ID | Nucleophile | Yield (%) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| EQ-A1 | 4-Aminophenol | 85 | 8 | 16 |
| EQ-A2 | Piperazine | 92 | 4 | 8 |
| EQ-A3 | 4-Mercaptobenzoic acid | 78 | 16 | 32 |
| EQ-A4 | 2-Aminopyrimidine | 88 | 2 | 4 |
| EQ-A5 | N,N-Dimethylethylenediamine | 95 | 4 | 8 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted-6-ethoxyquinoline-3-carboxylates
This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group at the C4 position of this compound.
Materials:
-
This compound
-
Selected nucleophile (e.g., amine, thiol) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base (1.5 equivalents)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the selected nucleophile (1.2 eq) and the base (1.5 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 4-substituted-6-ethoxyquinoline-3-carboxylate derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 4-(4-hydroxyphenylamino)-6-ethoxyquinoline-3-carboxylate (EQ-A1)
This protocol provides a specific example for the synthesis of a 4-anilino-quinoline derivative.
Materials:
-
This compound (2.79 g, 10 mmol)
-
4-Aminophenol (1.31 g, 12 mmol)
-
Anhydrous DMF (50 mL)
-
Potassium Carbonate (2.07 g, 15 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-aminophenol (12 mmol) in anhydrous DMF (50 mL).
-
Add potassium carbonate (15 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3).
-
After cooling, pour the reaction mixture into 200 mL of cold water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum.
-
Purify the resulting solid by recrystallization from ethanol to yield the title compound.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Synthetic workflow for the generation of antimicrobial quinoline derivatives.
Caption: Hypothetical mechanism of action via inhibition of bacterial DNA gyrase.
Application Notes and Protocols: Developing Anticancer Compounds Using the Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer compounds utilizing the versatile Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate scaffold. This document outlines the synthetic route for creating a library of candidate compounds, detailed protocols for evaluating their cytotoxic activity, and an overview of the potential signaling pathways they may target.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad range of biological activities, including anticancer properties.[1] Derivatives of the quinoline scaffold have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of topoisomerase, disruption of cell cycle progression, and induction of apoptosis.[1] The this compound scaffold offers a key starting point for the synthesis of novel anticancer drug candidates. The chloro group at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Synthesis of 4-Anilino-6-ethoxyquinoline-3-carboxylate Derivatives
A common and effective strategy for modifying the this compound scaffold is through a nucleophilic aromatic substitution reaction. This involves reacting the starting material with a variety of substituted anilines to generate a library of 4-anilino-6-ethoxyquinoline-3-carboxylate derivatives.
Experimental Protocol: Synthesis of 4-(Substituted-anilino)-6-ethoxyquinoline-3-carboxylates
This protocol describes a general procedure for the synthesis of 4-anilino-6-ethoxyquinoline-3-carboxylate derivatives.
Materials:
-
This compound
-
Substituted anilines (e.g., 4-methoxyaniline, 4-chloroaniline, etc.)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in isopropanol, add the desired substituted aniline (1.2 equivalents).
-
Fit the round-bottom flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-(substituted-anilino)-6-ethoxyquinoline-3-carboxylate derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Cytotoxicity Evaluation
The initial assessment of the anticancer potential of the synthesized compounds is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general method for assessing the cytotoxic effects of the synthesized quinoline derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced toxicity.[2]
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).[2]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Data Presentation
The cytotoxic activities of the synthesized compounds are typically summarized in a table, presenting the IC₅₀ values against various cancer cell lines. This allows for a clear comparison of the potency and selectivity of the different derivatives.
| Compound ID | R-group on Anilino Moiety | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| 1a | 4-OCH₃ | 5.2 | 7.8 | 6.5 |
| 1b | 4-Cl | 3.1 | 4.5 | 3.9 |
| 1c | 4-F | 4.5 | 6.2 | 5.1 |
| 1d | 3-NO₂ | 8.9 | 10.3 | 9.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Potential Signaling Pathways
Quinoline-based anticancer agents often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two of the most common targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth and division. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. Quinoline derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline derivatives can inhibit VEGFR tyrosine kinase activity, thereby blocking the downstream signals that lead to endothelial cell proliferation, migration, and survival, ultimately cutting off the tumor's blood supply.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided in these application notes offer a robust framework for researchers to synthesize and screen a library of derivatives. By exploring the structure-activity relationships and elucidating the mechanisms of action, it is possible to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.
References
Application Note and Protocol: Purification of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate using normal-phase column chromatography. The outlined procedures are based on established methodologies for the purification of quinoline derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is crucial for the success of subsequent synthetic transformations and for ensuring the desired pharmacological profile of the final compounds. The synthesis of this and similar quinoline derivatives often involves a chlorination step of a 4-hydroxyquinoline precursor, which can result in a crude product containing unreacted starting materials, excess chlorinating agent, and other by-products. Column chromatography is a highly effective method for the removal of these impurities, yielding the target compound with high purity.
This application note describes a robust and reproducible protocol for the purification of this compound using silica gel column chromatography.
Experimental Overview
The purification strategy involves the separation of the crude product on a silica gel stationary phase. The choice of an appropriate mobile phase, determined by preliminary Thin Layer Chromatography (TLC), is critical for achieving optimal separation. The protocol is divided into three main stages:
-
TLC Method Development: To identify the optimal solvent system for separation.
-
Column Chromatography: The bulk purification of the crude material.
-
Purity Analysis: Post-purification analysis to assess the purity of the final product.
Materials and Equipment
Table 1: Materials and Reagents
| Category | Item | Recommended Grade/Specification |
| Chemicals | Crude this compound | Synthesis Grade |
| Silica Gel for Column Chromatography | 230-400 mesh | |
| Hexanes | HPLC Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade | |
| Sand | Sea sand, washed and dried | |
| Consumables | TLC Plates | Silica gel 60 F254 |
| Glass Wool or Cotton | ||
| Capillary Tubes for TLC spotting | ||
| Equipment | Glass Chromatography Column | Appropriate size for the scale of purification |
| Solvent Reservoir/Separatory Funnel | ||
| Round Bottom Flasks | Various sizes | |
| Fraction Collector or Test Tubes | ||
| TLC Developing Chamber | ||
| UV Lamp | 254 nm | |
| Rotary Evaporator | ||
| High-Performance Liquid Chromatography (HPLC) System | With UV detector |
Experimental Protocols
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[1]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood, especially when working with volatile solvents and the powdered crude product.[1]
-
Waste Disposal: Dispose of all chemical waste, including solvents and silica gel, according to institutional and local regulations for hazardous waste.[1]
-
Handling of Chlorinated Quinolines: Chlorinated quinoline compounds can be hazardous and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[1]
The goal of this step is to find a solvent system that provides good separation of the desired product from impurities, with a target Retention Factor (Rf) of approximately 0.2-0.3 for the product.
Protocol:
-
Prepare a stock solution of the crude product by dissolving a small amount in a suitable solvent (e.g., dichloromethane).
-
Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30% ethyl acetate).
-
Add a small amount of triethylamine (~0.5-1%) to the eluent systems to minimize tailing of the spots, which can occur with nitrogen-containing compounds like quinolines.
-
Spot the crude product solution onto a TLC plate and develop the plate in a chamber saturated with the chosen eluent.
-
After development, dry the plate and visualize the spots under a UV lamp (254 nm). The desired product is expected to be UV active.
-
Calculate the Rf value for each spot. The optimal eluent system is the one that gives the product an Rf value in the range of 0.2-0.3.
Table 2: Example TLC Data for Eluent System Optimization
| Eluent System (Hexanes:EtOAc) | Product Rf Value (Approximate) | Observations |
| 90:10 | 0.15 | Spot has low mobility. |
| 80:20 | 0.28 | Good separation from impurities at baseline and solvent front. |
| 70:30 | 0.45 | Spot has high mobility, poor separation from less polar impurities. |
Note: The optimal eluent system for column chromatography will be the one identified here (e.g., 80:20 Hexanes:EtOAc with 0.5% TEA).
Column Preparation (Slurry Packing Method):
-
Select a glass column of appropriate size. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column, creating an even layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the determined solvent system (e.g., 80:20 hexanes:ethyl acetate). A gradient elution can be used if necessary, starting with a lower polarity mobile phase and gradually increasing the polarity.
-
Collect the eluent in fractions of appropriate size.
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions containing the desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).
HPLC Protocol:
-
Prepare a standard solution of the purified product in a suitable solvent (e.g., acetonitrile/water mixture).
-
Perform the analysis using a C18 reverse-phase column.
-
Use a gradient elution method with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Monitor the elution at a wavelength of 254 nm, where quinoline derivatives typically show strong absorbance.
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of the column chromatography purification process.
Summary of Quantitative Data
Table 4: Summary of Key Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Optimal TLC Rf | 0.2 - 0.3 | In an appropriate Hexanes:EtOAc mixture. |
| Silica to Crude Product Ratio | 30:1 to 100:1 (w/w) | Adjust based on the difficulty of the separation. |
| Expected Yield | > 85% | Dependent on the purity of the crude material. |
| Final Purity (by HPLC) | > 95% | A typical target for subsequent synthetic steps. |
| Melting Point | 98 - 99 °C | For the purified solid product. |
This comprehensive protocol provides a reliable method for the purification of this compound, ensuring high purity for its use in further research and development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
Abstract
This document details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. Due to the limited availability of specific published methods for this analyte, the following protocol has been developed based on established methodologies for structurally similar quinoline derivatives. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals, covering chromatographic conditions, system suitability, and method validation parameters.
Introduction
This compound is a quinoline derivative of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including synthesis, formulation, and quality control. This document presents a detailed protocol for an RP-HPLC method, offering a starting point for method development and validation.
Proposed HPLC Method
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. A C18 column is selected as the stationary phase due to its versatility and wide use in the analysis of moderately polar to nonpolar compounds. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and a buffered aqueous solution to ensure good peak shape and resolution.
Chromatographic Conditions
The proposed HPLC parameters are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for Parameter Selection
-
Column: A standard C18 column provides good retention and separation for quinoline derivatives.
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer is a common mobile phase in RP-HPLC. The acidic pH helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a single protonation state, leading to sharper peaks. The 60:40 ratio is a starting point and can be optimized to achieve the desired retention time.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and efficiency.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: Quinoline derivatives typically exhibit strong UV absorbance around 254 nm.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0), 60:40 v/v):
-
Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to prepare a 20 mM solution.
-
Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 600 mL of HPLC-grade acetonitrile with 400 mL of the prepared phosphate buffer.
-
Degas the mobile phase by sonication for 15 minutes before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solution Preparation (10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detector to 254 nm.
-
Perform a blank injection (mobile phase) to ensure the baseline is free of interfering peaks.
-
Inject the working standard solution multiple times (e.g., n=5) to check for system suitability.
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
System Suitability
System suitability testing (SST) is an integral part of any analytical method to ensure the performance of the chromatographic system. The following parameters should be evaluated using the working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=5 injections) |
Method Validation Summary (Representative Data)
The proposed method should be validated according to ICH guidelines. The following table summarizes the key validation parameters and provides representative acceptance criteria.
| Validation Parameter | Description | Representative Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 1-20 µg/mL). |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for the assay of six replicate sample preparations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate (±0.1 mL/min), pH (±0.2), and organic phase composition (±2%). |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of HPLC system components.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the reliable and accurate quantification of this compound. The detailed protocol for solution preparation, chromatographic conditions, and system suitability, along with the validation framework, offers a comprehensive guide for implementation in a laboratory setting. It is recommended that users perform method optimization and validation to suit their specific application and instrumentation.
Application Note: Interpretation of the 1H NMR Spectrum of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This application note presents a predicted 1H NMR data table, a detailed experimental protocol for spectral acquisition, and logical diagrams to aid in the interpretation of the spectral data.
Predicted 1H NMR Data
The chemical structure of this compound is presented below. The predicted 1H NMR spectral data is based on the analysis of its structure and comparison with structurally similar compounds.
Caption: Molecular structure of this compound with proton numbering.
The following table summarizes the predicted chemical shifts, multiplicities, coupling constants (J), and integration values for the protons of this compound. These predictions are derived from established principles of NMR spectroscopy and data from analogous structures. For instance, the chemical shifts of aromatic protons in similar quinoline systems, such as ethyl 4,6-dichloroquinoline-3-carboxylate and ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate, provide a strong basis for these assignments.[1][2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.9 - 9.1 | Singlet (s) | - | 1H |
| H-5 | 8.1 - 8.3 | Doublet (d) | ~9.0 | 1H |
| H-8 | 7.9 - 8.1 | Doublet (d) | ~2.5 | 1H |
| H-7 | 7.5 - 7.7 | Doublet of Doublets (dd) | ~9.0, ~2.5 | 1H |
| -O-CH2- (ethoxy) | 4.1 - 4.3 | Quartet (q) | ~7.0 | 2H |
| -O-CH2- (ester) | 4.4 - 4.6 | Quartet (q) | ~7.1 | 2H |
| -CH3 (ethoxy) | 1.4 - 1.6 | Triplet (t) | ~7.0 | 3H |
| -CH3 (ester) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |
Interpretation and Rationale
The interpretation of the 1H NMR spectrum is based on the distinct electronic environments of the protons in the molecule.
Caption: Logical relationship of proton signals in the 1H NMR spectrum.
-
Aromatic Protons:
-
H-2: This proton is a singlet as it has no adjacent protons. Its downfield shift is attributed to the deshielding effects of the adjacent nitrogen atom and the carbonyl group of the ester.
-
H-5, H-7, H-8: These protons on the benzene ring exhibit a characteristic splitting pattern. H-5 shows a doublet due to ortho-coupling with H-7. H-8 appears as a doublet due to meta-coupling with H-7. H-7 is a doublet of doublets due to coupling with both H-5 (ortho) and H-8 (meta).
-
-
Aliphatic Protons:
-
Ethoxy Group: The methylene protons (-O-CH2-) of the ethoxy group appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) appear as a triplet.
-
Ethyl Ester Group: Similarly, the methylene protons of the ethyl ester group are a quartet, and the methyl protons are a triplet. The methylene protons of the ester are expected to be slightly more downfield than those of the ethoxy group due to the stronger electron-withdrawing effect of the carbonyl group.
-
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a 1H NMR spectrum for this compound.
Caption: Experimental workflow for 1H NMR spectral acquisition and analysis.
3.1. Materials and Reagents
-
This compound
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
Pipettes and vials
3.2. Instrumentation
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
3.3. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Add a small amount of TMS (typically 1-2 drops of a 1% solution in the deuterated solvent) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a 5 mm NMR tube.
3.4. Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.
-
Tune and match the probe for the proton (1H) frequency.
-
Set the appropriate acquisition parameters, including:
-
Pulse width (typically a 90° pulse)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (typically 16 to 64 for a sufficient signal-to-noise ratio).
-
-
Acquire the Free Induction Decay (FID).
3.5. Data Processing
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Conclusion
The provided information serves as a comprehensive guide for the interpretation of the 1H NMR spectrum of this compound. The predicted data, based on sound spectroscopic principles and comparison with related structures, offers a reliable reference for researchers. The detailed experimental protocol ensures the acquisition of high-quality spectra, which is fundamental for accurate structural elucidation and purity assessment in a drug discovery and development setting.
References
Application Notes & Protocols for High-Resolution Mass Spectrometry (HRMS) Analysis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the accurate detection, quantification, and structural elucidation of quinoline and its derivatives using high-resolution mass spectrometry (HRMS). The information compiled herein is intended to support research, quality control, and drug development activities involving this important class of heterocyclic compounds.
Introduction
Quinoline derivatives are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1] Many of these biological activities are attributed to the ability of quinoline derivatives to interact with key signaling pathways.[2][3] High-resolution mass spectrometry has become an indispensable tool for the analysis of these small molecules due to its high sensitivity, selectivity, and accuracy.[4] HRMS allows for the precise determination of molecular formulas and the structural characterization of novel quinoline-based compounds.[5]
Quantitative Analysis of Quinoline Derivatives by HRMS
HRMS enables accurate quantification of quinoline derivatives in various matrices. The high resolving power of instruments like Orbitrap and TOF mass spectrometers allows for the separation of analytes from matrix interferences, leading to reliable quantitative results.[6][7]
Table 1: Key Mass Spectrometry Data for Representative Quinoline Derivatives
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Mass Error (ppm) | Reference |
| Ofloxacin | C₁₈H₂₀FN₃O₄ | 362 | 344, 318, 261 | < 5 | [2] |
| 4-Quinolinecarbonitrile | C₁₀H₆N₂ | 155 | - | < 5 | [8] |
| 4-Quinolinecarboxaldehyde | C₁₀H₇NO | 158 | - | < 5 | [8] |
| 4-Quinolinealdoxime | C₁₀H₈N₂O | 173 | - | < 5 | [8] |
Experimental Protocols
Protocol 1: General LC-HRMS Analysis of Quinoline Derivatives
This protocol outlines a general method for the analysis of quinoline derivatives using liquid chromatography coupled to high-resolution mass spectrometry.
1. Sample Preparation:
-
Dissolve 1-5 mg of the quinoline derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
For complex matrices, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering components.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.[1]
2. LC-HRMS System Setup:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.[9]
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for quinoline derivatives.[8]
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution and accurate mass measurements.[6][8]
-
Scan Range: Set the mass range to encompass the expected m/z values of the target analytes and their fragments.
-
Data Acquisition: Acquire data in both full scan mode for accurate mass measurement and data-dependent MS/MS mode for structural fragmentation information.
-
3. Data Analysis:
-
Process the acquired data using appropriate software.
-
Determine the exact mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation patterns from the MS/MS spectra to confirm the structure of the quinoline derivatives. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[10] For quinolones, characteristic fragments include [M+H−H₂O]⁺ and [M+H−CO]⁺.[2]
Signaling Pathways and HRMS
HRMS is a powerful tool to study the interaction of quinoline derivatives with biological systems and to identify their targets in signaling pathways.
Hedgehog-GLI Signaling Pathway
The Hedgehog-GLI (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[11] Some quinoline derivatives have been identified as inhibitors of this pathway, specifically targeting the GLI1 transcription factor.[5]
Caption: Inhibition of the Hedgehog-GLI signaling pathway by quinoline derivatives.
Kinase Inhibition
Quinoline derivatives are known to be potent inhibitors of various protein kinases, which are key players in cellular signaling pathways that control cell growth, proliferation, and differentiation.[12] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of LC-HRMS Untargeted Analysis Methods for Nasal Epithelial Lining Fluid Exposomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to directly tackle specific experimental challenges.
Issue 1: Low Yield in the Gould-Jacobs Reaction (Formation of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate)
-
Question: My yield of the hydroxyquinoline intermediate is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Gould-Jacobs reaction are a common problem.[1] The primary causes can be categorized as follows:
-
Incomplete Cyclization: The thermal cyclization step requires high temperatures, often around 250°C.[1][2] Insufficient temperature or reaction time can lead to incomplete conversion of the anilidomethylenemalonate intermediate.
-
Solution: Ensure your heating apparatus can consistently maintain the required high temperature. Using a high-boiling point inert solvent such as Dowtherm A or diphenyl ether can facilitate even heating and improve cyclization yields.[2][3] Microwave-assisted synthesis can also be an effective method to achieve the necessary temperatures and shorten reaction times.[1]
-
-
Side Reactions and Decomposition: Prolonged exposure to very high temperatures can lead to the decomposition of the starting materials or the desired product, often resulting in the formation of tarry by-products.
-
Solution: Carefully optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal point for reaction termination. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.
-
-
Purity of Reactants: The purity of the starting materials, p-phenetidine and diethyl ethoxymethylenemalonate (DEEM), is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side-products.
-
Solution: Use freshly distilled p-phenetidine and high-purity DEEM. The refractive index of DEEM can be a good indicator of its purity.[3]
-
-
Issue 2: Low Yield in the Chlorination Step (Formation of this compound)
-
Question: I am struggling to get a good yield after the chlorination of the hydroxyquinoline intermediate. What could be going wrong?
-
Answer: The chlorination of the 4-hydroxyquinoline intermediate is a critical step that can be prone to low yields if not performed under optimal conditions.[4]
-
Ineffective Chlorinating Agent: The activity of the chlorinating agent, most commonly phosphorus oxychloride (POCl₃), can be compromised by moisture.[4]
-
Solution: Ensure that all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. Use freshly opened or distilled POCl₃. An excess of the chlorinating agent is often used to drive the reaction to completion.[4]
-
-
Incomplete Reaction: Insufficient reaction temperature or time can result in the incomplete conversion of the starting material.
-
Solution: The reaction with POCl₃ typically requires heating, often at reflux temperatures, for several hours.[4] Monitoring the reaction by TLC is essential to ensure the disappearance of the starting material.
-
-
Product Degradation: The product, an activated chloroquinoline, can be susceptible to hydrolysis back to the hydroxy derivative if exposed to water during workup while the solution is still acidic.
-
Solution: Perform the workup by carefully quenching the reaction mixture with ice and then neutralizing it with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.
-
-
Issue 3: Presence of Impurities in the Final Product
-
Question: My final product is not pure, and I am having difficulty removing the impurities. What are the likely impurities and how can I purify my product?
-
Answer: Impurities can arise from both the Gould-Jacobs and the chlorination steps.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your product mixture.
-
Side-Products: Overheating in the Gould-Jacobs step can lead to tar formation. In the chlorination step, side reactions can occur if the temperature is not controlled.
-
Hydrolyzed Product: As mentioned, the 4-chloro product can hydrolyze back to the 4-hydroxy starting material if exposed to moisture under acidic conditions.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol, ethyl acetate/hexane) should be determined.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is often a good starting point for elution.
-
-
Frequently Asked Questions (FAQs)
-
What is the overall synthetic strategy for this compound? The synthesis is typically a two-step process. The first step is the Gould-Jacobs reaction, where p-phenetidine is condensed with diethyl ethoxymethylenemalonate to form the quinoline core, yielding Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.[2][5] The second step involves the chlorination of the hydroxyl group at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) to give the final product.[4]
-
What are the critical parameters to control for maximizing the yield? For the Gould-Jacobs reaction, the critical parameters are high temperature (around 250°C) and reaction time.[1][2] For the chlorination step, maintaining anhydrous conditions and ensuring a sufficient reaction time and temperature are key.[4]
-
How can I monitor the progress of the reactions? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reaction steps. By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of reactants and the formation of the product.
-
What are some common side products to be aware of? In the Gould-Jacobs reaction, incomplete cyclization can leave the anilidomethylenemalonate intermediate as a major byproduct.[1] In the chlorination step, the primary side product is often the unreacted starting material, the 4-hydroxyquinoline derivative.
-
What are the recommended workup and purification procedures? For the Gould-Jacobs reaction, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration.[1] For the chlorination reaction, the workup typically involves quenching the reaction with ice, followed by neutralization to precipitate the product.[4] Purification is generally achieved by recrystallization from a suitable solvent or by column chromatography.
Data Presentation
Table 1: Illustrative Reaction Conditions for Gould-Jacobs Cyclization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dowtherm A | Diphenyl Ether | None (Neat) |
| Temperature | 250°C | 250-260°C | 240-250°C |
| Time | 30-60 min | 30 min | 1-2 hours |
| Typical Yield | High | High | Moderate to High |
| Notes | High-boiling, inert solvent provides excellent heat transfer.[2][3] | Similar to Dowtherm A, effective for thermal cyclization.[2] | Can be effective but may lead to more charring and decomposition. |
Table 2: Comparison of Chlorinating Agents and Conditions
| Parameter | Condition 1 | Condition 2 |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Solvent | None (excess POCl₃) or high-boiling inert solvent (e.g., toluene) | Dichloromethane (DCM) or Toluene |
| Temperature | Reflux (approx. 107°C for neat POCl₃) | Reflux |
| Typical Yield | Good to Excellent | Good |
| Notes | Most common and effective reagent for this transformation.[4] | Also a viable chlorinating agent, often used with a catalytic amount of DMF. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine p-phenetidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Condensation: Heat the mixture to 100-110°C for 1-2 hours. Ethanol will be evolved during this step. The progress can be monitored by the cessation of ethanol distillation.
-
Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of the aniline).
-
Heating: Heat the mixture to a vigorous reflux (approximately 250°C) under an inert atmosphere for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product should precipitate. Dilute the mixture with a non-polar solvent like hexane or heptane to facilitate further precipitation.
-
Isolation: Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound (Chlorination)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate (1 equivalent).
-
Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents). The reaction can be run neat in POCl₃ or in a high-boiling inert solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (around 110-120°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the product precipitates.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Chlorination of 4-Hydroxyquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-hydroxyquinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of 4-hydroxyquinolines, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient heating, inadequate reaction time, or a sub-stoichiometric amount of the chlorinating agent.[1] 2. Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture and can decompose, which reduces their efficacy.[1] 3. Poor Quality of Reagents: Degradation of the chlorinating agent or the presence of impurities in the 4-hydroxyquinoline starting material can impede the reaction. | 1. Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature, typically in the range of 90-120°C, for a sufficient duration (e.g., 4-12 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC). A modest increase in the molar equivalents of the chlorinating agent might be beneficial.[1] 2. Ensure Anhydrous Conditions: Use freshly distilled chlorinating agents and thoroughly dry all glassware. It is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] 3. Use High-Purity Reagents: Employ freshly opened or properly stored chlorinating agents. The purity of the 4-hydroxyquinoline starting material should also be verified.[1] |
| Formation of Dark-Colored Impurities or Tar | 1. Side Reactions: The electron-rich nature of the quinoline ring makes it susceptible to various side reactions, particularly at elevated temperatures, which can lead to the formation of polymeric or tar-like substances.[1] 2. Reaction with Residual Impurities: Impurities from the synthesis of the 4-hydroxyquinoline starting material may react with the chlorinating agent. | 1. Control Temperature: Maintain the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.[1] 2. Purify Starting Material: Ensure the 4-hydroxyquinoline is of high purity before initiating the chlorination step.[1] |
| Difficult Purification | 1. Co-precipitation of Product and Byproducts: The desired 4-chloroquinoline product and various byproducts may have similar solubility profiles, making separation by recrystallization challenging.[1] 2. Hydrolysis of Product During Workup: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of water and at non-neutral pH.[1] | 1. Optimize Recrystallization: Experiment with different solvent systems. For instance, a mixture of ethanol and ethyl acetate has been reported to be effective.[1] If recrystallization is insufficient, column chromatography over silica gel may be necessary for achieving high purity. 2. Careful Workup: When quenching the reaction, do so at a low temperature, for example, by pouring the reaction mixture onto crushed ice. Neutralize the solution carefully and extract the product promptly to minimize hydrolysis.[1] |
| Formation of an Insoluble Mass | 1. Precipitation of the Hydrochloride Salt: If the workup is performed under acidic conditions, the product may precipitate as its hydrochloride salt. 2. Formation of Insoluble Polymers. [1] | 1. Neutralize the Solution: Adjust the pH of the aqueous solution to be neutral or slightly basic to ensure the product is in its free base form.[1] 2. Optimize Reaction Conditions: Re-evaluate the reaction temperature and time to minimize the formation of polymers.[1] |
| Unexpected Side Products with Thionyl Chloride | In the case of 4-hydroxy-2-quinolones, reaction with thionyl chloride can yield spiro-benzo[2]oxathioles and bis(4-hydroxy-2-quinolone-3-yl)sulfides as significant byproducts.[3] | Consider alternative chlorinating agents if these side products are difficult to separate or if their formation is undesirable for the intended application. |
Frequently Asked Questions (FAQs)
Q1: What is the most common chlorinating agent for converting 4-hydroxyquinolines to 4-chloroquinolines?
A1: Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for this transformation.[1] Thionyl chloride (SOCl₂) can also be used, but may lead to different side products depending on the substrate.[3]
Q2: What is the mechanism of chlorination with phosphorus oxychloride?
A2: The chlorination of a 4-hydroxyquinoline with POCl₃ is understood to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[1]
Q3: What are the typical reaction conditions for the chlorination of 4-hydroxyquinolines with POCl₃?
A3: The reaction is generally carried out by heating the 4-hydroxyquinoline with an excess of POCl₃, which can also serve as the solvent. Typical temperatures range from 90-120°C with reaction times of 4-12 hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of dark-colored impurities and polymers, hydrolysis of the 4-chloroquinoline product back to the 4-hydroxyquinoline starting material during aqueous workup is a common issue.[1] With certain substrates and reagents, other specific side reactions can occur. For example, the Vilsmeier-Haack reaction on 4-hydroxyquinaldines can lead to the formation of 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines.[2] When using thionyl chloride with 4-hydroxy-2-quinolones, the formation of spiro-benzo[2]oxathioles and bis(4-hydroxy-2-quinolone-3-yl)sulfides has been observed.[3]
Experimental Protocols
Chlorination of 4-Hydroxy-6,7-dimethoxyquinoline using POCl₃
This protocol is adapted from a reported procedure and serves as a general guideline.
Materials:
-
4-hydroxy-6,7-dimethoxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-hydroxy-6,7-dimethoxyquinoline.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ can act as both the reagent and the solvent.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large beaker of crushed ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral or slightly basic.
-
A solid precipitate of the crude 4-chloro-6,7-dimethoxyquinoline should form.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Dry the crude product thoroughly.
-
For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/ethyl acetate mixture.
Visualizations
Caption: Proposed Mechanism for the Chlorination of 4-Hydroxyquinoline with POCl₃.
Caption: Troubleshooting Workflow for Low Product Yield.
Caption: Common Side Reactions in 4-Hydroxyquinoline Chlorination.
References
Preventing tar formation in Skraup quinoline synthesis
Technical Support Center: Skraup Quinoline Synthesis
Welcome to the technical support center for the Skraup quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and ensure reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A2: Tar formation is a prevalent side reaction in the Skraup synthesis, largely due to the harsh acidic and oxidizing conditions that promote the polymerization of reactants and intermediates.[1] The reaction is highly exothermic, and uncontrolled temperature increases or localized hotspots can significantly accelerate these unwanted polymerization and charring processes.[2]
Q2: My Skraup reaction is extremely vigorous and difficult to control. How can I manage this and reduce tarring?
A2: The Skraup synthesis is notoriously exothermic.[1][3] To moderate the reaction's violence and minimize tar formation, several preventative measures are recommended:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial and common step to make the reaction less violent.[1][3][4][5] Ferrous sulfate is believed to act as an oxygen carrier, which allows the oxidation to proceed more smoothly over a longer period, thus preventing the reaction from spiraling out of control.[2][6] Boric acid can also be used as a moderator.[1][3]
-
Controlled Reagent Addition: Reagents should be added in the correct sequence: aniline, the moderator (e.g., ferrous sulfate), glycerol, and then a slow, careful addition of concentrated sulfuric acid, preferably with external cooling.[4]
-
Gradual Heating: The mixture should be heated gently to initiate the reaction. Once boiling begins, the external heat source should be removed, as the reaction's own exotherm should be sufficient to sustain reflux.[4]
Q3: Aside from ferrous sulfate, are there other effective moderators or alternative oxidizing agents?
A3: Yes, while ferrous sulfate is the most common moderator, boric acid is also used to make the reaction less violent.[3] In terms of oxidizing agents, nitrobenzene is archetypal and can also serve as a solvent.[5] However, arsenic acid is a notable alternative that is reported to result in a less violent reaction.[5]
Q4: Can the choice of reactants and their purity affect tar formation?
A4: Absolutely. The purity of aniline and glycerol is important. Impurities can act as catalysts for polymerization or lead to other side reactions. Additionally, the nature of substituents on the aniline ring can influence reactivity; strong electron-withdrawing groups may require harsher conditions, potentially increasing the likelihood of tar formation.[2][4]
Q5: My reaction produced a large amount of black, tarry material. How can I effectively isolate my quinoline product?
A5: The crude product of a Skraup synthesis is often a black, tarry mixture.[1] The standard and most effective method for purification is steam distillation.[4] After the reaction is complete and the mixture has cooled, it should be made strongly alkaline (e.g., with concentrated sodium hydroxide solution) before steam distilling the quinoline product away from the non-volatile tarry residue.[4]
Troubleshooting Guide
This guide provides actionable solutions to specific problems encountered during the Skraup synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction | 1. Omission or insufficient amount of moderator (FeSO₄).2. Sulfuric acid added too quickly.3. Overheating during initiation. | 1. Immediate Action: If safe, cool the flask in an ice-water bath.[4] Ensure proper venting and use a blast shield.[4]2. Prevention: Always use a moderator like FeSO₄. Add sulfuric acid slowly with cooling.[1] Heat gently only to initiate the reaction. |
| Low Product Yield | 1. Incomplete reaction.2. Significant tar formation.3. Product loss during workup. | 1. Ensure a sufficient reflux period (e.g., 3 hours) after the initial exothermic phase subsides.[4]2. Implement all measures to control the reaction's exothermicity (see Q2).3. Carefully perform steam distillation from a strongly basic solution to maximize recovery from the tar.[4] |
| Reaction Fails to Initiate | 1. Insufficient heating.2. Deactivated aniline substrate. | 1. Gently increase the temperature of the heating mantle/oil bath until boiling is observed.2. Aniline with strong electron-withdrawing groups may require higher temperatures or longer reaction times. |
Experimental Protocols
Protocol 1: Standard Skraup Synthesis of Quinoline
This protocol is a standard procedure for synthesizing quinoline from aniline.
-
Reagent Setup: In a large round-bottom flask equipped with a reflux condenser, add 24 g of aniline, 10 g of ferrous sulfate heptahydrate, and 74 g of glycerol.[4]
-
Acid Addition: While stirring or swirling the mixture, slowly and carefully add 20 g of concentrated sulfuric acid. Cooling may be necessary to manage the exotherm.[4]
-
Reaction Initiation: Gently heat the mixture. When the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[4]
-
Completion: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[4]
-
Workup: Allow the reaction mixture to cool. Cautiously make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Set up for steam distillation and distill the quinoline from the tarry residue. The quinoline will be collected along with the water in the receiving flask. Separate the quinoline layer from the aqueous distillate.
Protocol 2: Modified Skraup Synthesis with Enhanced Tar Control
This modified protocol incorporates best practices for minimizing tar formation.
-
Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 24 g of aniline, 12 g of ferrous sulfate heptahydrate, and 74 g of glycerol.
-
Acid Addition: Begin vigorous stirring. Place the flask in an ice-water bath. Add 20 g of concentrated sulfuric acid dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 120°C.
-
Reaction Initiation: Remove the ice bath and gently heat the mixture in an oil bath to approximately 130-140°C to initiate the reaction.
-
Controlled Reflux: Once the reaction initiates (indicated by self-sustaining reflux), remove the oil bath. Monitor the reaction and apply cooling with an ice bath if it becomes too vigorous.
-
Completion and Workup: After the exotherm subsides, heat the mixture to reflux for 3 hours. Follow steps 5 and 6 from Protocol 1 for workup and purification.
Visual Guides
Reaction Mechanism Overview
The following diagram illustrates the key steps of the Skraup synthesis and the competing tar formation pathway.
References
Optimizing reaction conditions for Gould-Jacobs cyclization
Welcome to the technical support center for the Gould-Jacobs cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of quinoline derivatives via this versatile reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the Gould-Jacobs cyclization, offering potential causes and solutions to optimize your reaction conditions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | 1. Incomplete Condensation: The initial formation of the anilidomethylenemalonic ester intermediate is inefficient. 2. Suboptimal Cyclization Temperature: The temperature is too low for the intramolecular cyclization to occur efficiently.[1] 3. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.[1] 4. Reagent Decomposition: Starting materials or the intermediate may be degrading under the reaction conditions.[1] | 1. Ensure a slight excess (1.0-1.2 equivalents) of the alkoxymethylenemalonic ester is used. Monitor the condensation step by TLC or LC-MS to confirm the formation of the intermediate.[1] 2. Gradually increase the reaction temperature. The typical range for thermal cyclization is 250-300°C.[1] 3. Extend the reaction time, while monitoring for potential product degradation.[1] 4. Use fresh, high-quality reagents. If using high temperatures, ensure the heating is uniform to avoid localized overheating.[1] |
| Incomplete Cyclization | 1. Insufficiently High Temperature: The energy barrier for the 6-electron electrocyclization is not being overcome.[1] 2. Short Reaction Time: The reaction is quenched before all the intermediate has cyclized.[1] 3. Presence of Moisture: Water can sometimes interfere with the reaction, although it's not always a critical factor.[1] | 1. Increase the reaction temperature in increments.[1] 2. Prolong the heating time and monitor the reaction progress.[1] 3. Consider using anhydrous reagents and solvents.[1] 4. Switch to microwave irradiation, which can provide rapid and efficient heating, often leading to higher yields in shorter times.[1] |
| Formation of Dark, Tarry Byproducts | 1. Decomposition at High Temperatures: The required high temperatures can lead to the degradation of starting materials, intermediates, or the final product.[1] 2. Prolonged Heating: Extended reaction times at high temperatures increase the likelihood of decomposition.[1] 3. Localized Overheating: Uneven heating can create hot spots where decomposition is accelerated.[1] | 1. Perform small-scale experiments to find the optimal balance between temperature and reaction time for your specific substrate.[1] 2. Use a high-boiling, inert solvent such as Diphenyl ether or Dowtherm A to ensure uniform and stable heating.[1] 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[1] |
| Product is a Viscous Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual starting materials, byproducts, or high-boiling solvent can prevent crystallization.[1] 2. Incomplete Removal of High-Boiling Solvent: Solvents like diphenyl ether can be difficult to remove completely.[1] | 1. Purify the crude product using column chromatography.[1] 2. Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[1] 3. Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether.[1] |
| Formation of Decarboxylated Byproduct | 1. Excessively High Reaction Temperature and/or Pressure: These conditions can promote the loss of the carboxylate group.[1] | 1. Carefully control and monitor the reaction temperature and time.[1] 2. If using a sealed vessel for microwave synthesis, monitor the internal pressure and consider reducing the temperature if it becomes too high.[1] |
| Poor Regioselectivity with Asymmetrically Substituted Anilines | 1. Steric and Electronic Factors: Cyclization can occur at either of the two ortho positions of the aniline, leading to a mixture of products.[2] | 1. The regioselectivity is inherently controlled by the substrate. It may be necessary to separate the resulting isomers by chromatography. Consider the electronic (electron-donating groups favor cyclization) and steric hindrance at the ortho positions when designing the synthesis. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction?
The Gould-Jacobs reaction is a chemical process used to synthesize 4-hydroxyquinoline derivatives.[3] It involves the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester intermediate. This intermediate then undergoes a thermal intramolecular cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.[3] Subsequent hydrolysis (saponification) and decarboxylation can then produce the final 4-hydroxyquinoline.[3]
Q2: What are the typical reaction conditions for the cyclization step?
The cyclization step is a thermal process that generally requires high temperatures, typically in the range of 250-300°C.[1] This can be achieved through conventional heating in a high-boiling solvent like diphenyl ether or Dowtherm A, or more efficiently through microwave irradiation.[1] Microwave-assisted synthesis often results in significantly shorter reaction times and improved yields.[4][5]
Q3: How can I monitor the progress of the reaction?
The progress of both the initial condensation and the subsequent cyclization can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For the condensation step, the evolution of ethanol can also be an indicator of reaction progress.[1]
Q4: What are the advantages of using microwave heating for the Gould-Jacobs reaction?
Microwave irradiation offers several advantages over conventional heating, including:
-
Rapid Heating: Microwaves can heat the reaction mixture to the target temperature much faster.[4]
-
Shorter Reaction Times: This often leads to a significant reduction in the overall reaction time.[5]
-
Improved Yields: In many cases, microwave-assisted synthesis provides higher isolated yields of the desired product.[5]
-
Reduced Byproduct Formation: The shorter reaction times can minimize the degradation of products and the formation of tars.[5]
Q5: Is it necessary to use a solvent for the cyclization step?
While high-boiling inert solvents are commonly used to ensure even heating and can increase yields to as high as 95%, the reaction can also be run neat (without a solvent), particularly under microwave conditions.[2][4]
Data on Reaction Condition Optimization
The following table summarizes the effect of different heating methods, temperatures, and times on the yield of the Gould-Jacobs cyclization product.
| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Microwave | 250 | 10 | 1 |
| 2 | Microwave | 300 | 1 | 37 |
| 3 | Microwave | 300 | 5 | 28 |
| 4 | Microwave | 300 | 5 (optimized) | 47 |
Note: The yields in the table refer to the isolated product after the cyclization step.[1]
Experimental Protocols
Protocol 1: Conventional High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[4]
Materials:
-
Anilidomethylenemalonate intermediate
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Cyclohexane or other non-polar solvent for precipitation
Procedure:
-
Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.
-
Heating: Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration (e.g., 30-60 minutes).[1][4]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[1]
-
Isolation: After completion, cool the reaction mixture to room temperature.
-
Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.[4]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[4]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave-safe reaction vessel with a magnetic stirring bar
-
Microwave synthesis system
-
Acetonitrile (ice-cold) for washing
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aniline and diethyl ethoxymethylenemalonate.[5]
-
Microwave Irradiation: Place the vessel in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300°C) and hold for the optimized time (usually 1-15 minutes).[1] Monitor the internal temperature and pressure.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[4]
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile.[5]
-
Drying and Analysis: Dry the resulting solid under a vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[6]
Visualized Workflows and Pathways
Caption: Reaction pathway of the Gould-Jacobs synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Troubleshooting Unexpected Peaks in NMR of Quinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of quinoline derivatives, specifically focusing on the phenomenon of unexpected peaks.
Frequently Asked Questions (FAQs)
Q1: I am observing a cluster of unexpected peaks in the aromatic region (7.0-9.0 ppm) of my quinoline derivative's ¹H NMR spectrum. What could be the cause?
A1: The aromatic region of quinoline derivatives is often complex due to signal overlap and complex coupling patterns. Unexpected peaks can arise from several sources:
-
Reaction Byproducts: Common quinoline syntheses like the Skraup or Doebner-von Miller reactions can produce isomeric products or related heterocyclic compounds. For example, in the Skraup synthesis, depending on the substitution pattern of the aniline precursor, a mixture of 5- and 7-substituted quinolines can be formed.
-
Residual Solvents: Common laboratory solvents used in synthesis and purification (e.g., toluene, ethyl acetate, dichloromethane) have aromatic protons that can appear in this region. Cross-reference your peaks with tables of common NMR solvent impurities.[1]
-
Starting Materials: Incomplete reaction can lead to the presence of unreacted aniline or other aromatic starting materials in your sample.
-
Concentration Effects: The chemical shifts of quinoline protons can be dependent on concentration due to intermolecular interactions like π-π stacking.[2] Spectra recorded at different concentrations may show shifting of peaks.
Q2: My baseline is noisy and shows broad, rolling humps. What are some likely causes?
A2: A distorted baseline is often indicative of issues with sample preparation or NMR acquisition parameters.
-
High Concentration: Highly concentrated samples can lead to artifacts in the baseline due to detector saturation. Try reducing the sample concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening and baseline distortion. Ensure your glassware is scrupulously clean and your reagents are free of metal contaminants.
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks and a poor baseline. Careful shimming of the spectrometer is crucial.
-
Acquisition Time: An acquisition time that is too short can lead to truncation artifacts, which can appear as baseline distortions.
Q3: I see broad peaks for my compound, but the solvent peak is sharp. What does this suggest?
A3: This is a strong indication that the broadening is related to a chemical process occurring with your sample, rather than an instrumental issue.
-
Chemical Exchange: Protons involved in chemical exchange on the NMR timescale can lead to broadened signals. This can occur with acidic protons (e.g., -OH, -NH) on your quinoline derivative exchanging with each other or with trace water in the solvent. Adding a drop of D₂O to your sample will cause these peaks to disappear or decrease in intensity.
-
Rotamers: If your quinoline derivative has bulky substituents, rotation around single bonds may be slow on the NMR timescale, leading to the presence of multiple conformers (rotamers) in solution. This can result in a complex and broadened spectrum. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into a single, sharper peak.[1]
-
Aggregation: As mentioned, quinoline derivatives can aggregate at higher concentrations, leading to broader lines.[2]
Troubleshooting Guides
Guide 1: Identifying the Source of Unexpected Aromatic Signals
This guide provides a step-by-step workflow to diagnose the origin of unknown peaks in the aromatic region of your quinoline derivative's NMR spectrum.
Caption: A logical workflow for diagnosing unexpected aromatic peaks.
Guide 2: Addressing Peak Broadening
This guide outlines a systematic approach to resolving broad peaks in the NMR spectrum of your quinoline derivative.
Caption: A step-by-step guide to resolving broad NMR signals.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Quinoline Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.8 - 9.0 | 150 - 152 |
| 3 | 7.3 - 7.5 | 120 - 122 |
| 4 | 8.0 - 8.2 | 135 - 137 |
| 5 | 7.7 - 7.9 | 127 - 129 |
| 6 | 7.5 - 7.7 | 126 - 128 |
| 7 | 7.6 - 7.8 | 129 - 131 |
| 8 | 8.0 - 8.2 | 128 - 130 |
| 4a | - | 128 - 130 |
| 8a | - | 148 - 150 |
Note: Chemical shifts are approximate and can be influenced by solvent and substituents.[3][4]
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents
| Solvent | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |
| Acetone | 2.17 | 2.09 |
| Acetonitrile | 2.10 | 2.07 |
| Benzene | 7.36 | 7.37 |
| Dichloromethane | 5.30 | 5.76 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.86 |
| Methanol | 3.49 | 3.16 |
| Toluene | 7.28-7.17 (m), 2.36 (s) | 7.25-7.15 (m), 2.30 (s) |
| Water | 1.56 | 3.33 |
This is a partial list. For a more comprehensive list, please consult the references.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 1-5 mg of the purified quinoline derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, sonicate for a few minutes.
-
Transfer: Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
Protocol 2: 2D NMR Spectroscopy (HMBC and NOESY)
For unambiguous structure elucidation and differentiation of isomers, 2D NMR experiments are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other (typically < 5 Å). It is essential for determining stereochemistry and the spatial arrangement of substituents.
-
Pulse Program: A phase-sensitive gradient-enhanced NOESY pulse sequence (e.g., noesyphpr on Bruker instruments) is commonly used.
-
Key Parameters: The mixing time (d8) is a crucial parameter and depends on the molecular size. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[7][8]
-
Signaling Pathways Involving Quinoline Derivatives
Quinoline derivatives are known to interact with various signaling pathways implicated in cancer and other diseases. Understanding these pathways can provide context for the biological activity of your compounds.
PI3K/Akt/mTOR Signaling Pathway
Many quinoline derivatives act as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10][11][12][13]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
EGFR and VEGFR Signaling Pathways
Quinoline derivatives have also been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy.[14][15][16][17][18][19][20][21][22][23]
Caption: Dual inhibition of EGFR and VEGFR signaling by quinoline derivatives.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 7. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 8. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 12. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy [ouci.dntb.gov.ua]
- 21. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 22. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpbs.com [ijpbs.com]
Technical Support Center: Resolving Mass Spectrometry Discrepancies for Halogenated Compounds
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of analyzing halogenated compounds using mass spectrometry. Halogenated compounds often present unique challenges due to their distinct isotopic patterns and fragmentation behaviors. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help you resolve common issues and ensure accurate data interpretation.
Section 1: Frequently Asked questions (FAQs)
FAQ 1: Why does my mass spectrum show a complex isotopic pattern for a compound I know contains halogens?
The complex isotopic pattern is a hallmark of compounds containing chlorine (Cl) and bromine (Br). These elements have naturally occurring heavy isotopes with significant abundance, leading to characteristic M+2 peaks.
-
Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. This results in a characteristic M to M+2 peak ratio of roughly 3:1.[1]
-
Bromine: Possesses two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50% each). This produces a distinct M to M+2 peak ratio of about 1:1.[1]
The presence of multiple halogen atoms in a molecule will lead to even more complex patterns. For instance, a compound with two bromine atoms will exhibit M, M+2, and M+4 peaks in a 1:2:1 ratio.[2]
Table 1: Isotopic Abundances of Common Halogens
| Isotope | Natural Abundance (%) |
| ³⁵Cl | ~75 |
| ³⁷Cl | ~25 |
| ⁷⁹Br | ~50 |
| ⁸¹Br | ~50 |
FAQ 2: The molecular ion I'm observing doesn't align with the calculated monoisotopic mass. What could be the issue?
This discrepancy is often due to the formation of adducts or in-source fragmentation.
-
Adduct Formation: In electrospray ionization (ESI), analytes can associate with ions present in the mobile phase or from contaminants. Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺). In negative ion mode, adducts with formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can be observed if these acids are in the mobile phase.[3]
-
In-Source Fragmentation: The conditions within the mass spectrometer's source can sometimes be energetic enough to cause the molecule to fragment before it is analyzed. This would result in the observation of fragment ions instead of the intact molecular ion.
To troubleshoot, try modifying your mobile phase to reduce the concentration of salts that can form adducts and optimize the source conditions to be less energetic.
FAQ 3: My MS/MS spectrum for a known halogenated compound shows unexpected fragments. How can I interpret this?
The fragmentation of halogenated compounds can be complex and is influenced by the type and position of the halogen.
-
Loss of Halogen: A primary fragmentation pathway is often the loss of the halogen atom as a radical or as a hydrogen halide (HX).[4]
-
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbon bearing the halogen is also a common fragmentation route.[5]
-
Rearrangements: In some cases, rearrangements can occur, leading to fragment ions that are not immediately obvious from the initial structure.
Careful analysis of the mass differences between the precursor and product ions can help elucidate these fragmentation pathways.
FAQ 4: How can I enhance the ionization efficiency for my halogenated compound?
The choice of ionization technique and mobile phase composition is critical for achieving good sensitivity.
-
Ionization Technique:
-
Electrospray Ionization (ESI): Generally suitable for polar halogenated compounds that can be readily ionized in solution.
-
Atmospheric Pressure Chemical Ionization (APCI): Often a better choice for less polar halogenated compounds.
-
Atmospheric Pressure Photoionization (APPI): Can be effective for nonpolar halogenated compounds that are difficult to ionize by ESI or APCI.
-
-
Mobile Phase:
Derivatization to introduce a more easily ionizable group can also be a strategy for compounds that ionize poorly.[8]
Section 2: Troubleshooting Guides
Guide 1: Systematic Approach to Isotopic Pattern Analysis
This workflow will guide you through the process of analyzing and confirming the isotopic pattern of your halogenated compound.
Caption: Workflow for Isotopic Pattern Analysis.
Detailed Steps:
-
Acquire Data: Obtain a high-resolution mass spectrum to ensure accurate mass measurement.
-
Identify Cluster: Locate the group of peaks that you suspect corresponds to the molecular ion.
-
Measure m/z: Accurately determine the mass-to-charge ratio of each peak in the isotopic cluster.
-
Calculate Differences: Calculate the mass difference between the monoisotopic peak and the subsequent peaks. For chlorine and bromine, you would expect a difference of approximately 2 Da.
-
Compare Ratios: Compare the relative intensities of the peaks to the expected theoretical ratios (e.g., 3:1 for one chlorine, 1:1 for one bromine).
-
Simulate Pattern: If there's a discrepancy or the pattern is complex, use an isotope simulation tool to generate a theoretical pattern based on your proposed elemental formula.
-
Confirm Composition: A close match between the observed and simulated patterns provides strong evidence for the elemental composition of your compound.
Guide 2: Diagnosing and Minimizing Adduct Formation
This guide helps in identifying and mitigating the formation of unwanted adducts.
Caption: Troubleshooting Adduct Formation.
Table 2: Common Adducts in Mass Spectrometry
| Adduct Ion | Mass Shift (Da) | Common Source |
| [M+Na]⁺ | +22.9898 | Glassware, mobile phase contaminants |
| [M+K]⁺ | +38.9637 | Glassware, mobile phase contaminants |
| [M+NH₄]⁺ | +18.0344 | Ammonium-based buffers |
| [M+HCOO]⁻ | +44.9977 | Formic acid in mobile phase |
| [M+CH₃COO]⁻ | +59.0133 | Acetic acid in mobile phase |
Guide 3: Investigating Unexpected Fragmentation
This decision tree will assist in understanding unexpected fragmentation patterns.
Caption: Decision Tree for Fragmentation Analysis.
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of Halogenated Compounds
Objective: To prepare a sample of a halogenated compound for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, minimizing potential interferences.
Materials:
-
Halogenated compound of interest
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Solvent Selection: Choose a solvent system in which your analyte is soluble and that is compatible with your LC method. For reversed-phase chromatography, methanol or acetonitrile are common choices.
-
Stock Solution Preparation: Accurately weigh a known amount of your compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create calibration standards and quality control samples at the desired concentrations.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer to Vials: Transfer the filtered solutions into LC-MS vials, ensuring there are no air bubbles.
-
Blank Preparation: Prepare a blank sample containing only the final solvent composition to check for background contamination.
Protocol 2: Method Development for Separation of Halogenated Isomers
Objective: To develop a robust LC method for the separation of halogenated isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Mass Spectrometer
Initial Conditions:
-
Column: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Optimization Steps:
-
Gradient Adjustment: If isomers are not fully resolved, adjust the gradient slope. A shallower gradient will provide more time for separation.
-
Mobile Phase Composition: Try methanol as an alternative to acetonitrile for mobile phase B, as it can offer different selectivity.
-
Column Chemistry: If separation is still challenging, explore different column chemistries such as phenyl-hexyl or a column with a different stationary phase.
-
Temperature Optimization: Varying the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving resolution.
-
Flow Rate Adjustment: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate Purification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of crude Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities typically arise from the synthetic route, which often involves the chlorination of Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate. Potential impurities include:
-
Unreacted Starting Material: Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate.
-
Byproducts from Chlorinating Agent: Residuals from reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride.
-
Over-chlorinated Byproducts: Dichloroquinoline derivatives, although less common if reaction conditions are controlled.
-
Hydrolysis Product: 4-Chloro-6-ethoxyquinoline-3-carboxylic acid, if moisture is present during workup or storage.
-
Polymeric or Tar-like Substances: Resulting from excessive heat or side reactions.[1]
Q2: My final product is a dark-colored oil or tar instead of a solid. What could be the cause?
A2: The formation of a dark oil or tar often indicates the presence of significant impurities or polymerization.[1] This can be caused by:
-
Excessive Reaction Temperature: Overheating during the chlorination step can lead to decomposition and the formation of polymeric byproducts.[1]
-
Presence of Moisture: Water can react with the chlorinating agent and the product, leading to side reactions and impurities.[1]
-
Impure Starting Materials: The purity of the initial Ethyl 4-hydroxy-6-ethoxyquinoline-3-carboxylate is crucial.
Q3: What are the recommended purification techniques for this compound?
A3: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.[2] The choice between them depends on the impurity profile and the desired final purity.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Spot the crude material, the starting material (if available), and aliquots from the collected fractions on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under a UV lamp. Fractions containing the pure product should show a single spot with the same Rf value.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | - Incorrect solvent choice.- Insufficient solvent volume. | - Select a more suitable solvent or solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3]- Gradually add more solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated with impurities. | - Use a lower-boiling point solvent.- Try to purify the crude product first by a quick filtration through a small plug of silica gel to remove baseline impurities. |
| Poor recovery of the purified product. | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary for dissolution.[4]- Cool the flask in an ice bath to maximize crystal formation.[4]- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[4] |
| Crystals are colored. | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | - Incorrect mobile phase polarity.- Column was not packed properly (channeling).- Column was overloaded with crude material. | - Adjust the solvent system polarity. A good starting point for many quinoline derivatives is a mixture of ethyl acetate and hexanes.[5][6]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6]- Use an appropriate ratio of silica gel to crude product (typically 30:1 to 100:1 by weight).[6] |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your ethyl acetate/hexane mixture. |
| Cracked or dry silica gel bed. | - The solvent level dropped below the top of the silica gel. | - Always keep the silica gel bed covered with the mobile phase.[6] |
| Broad or tailing bands. | - The crude product was not loaded in a concentrated band.- The compound is interacting too strongly with the silica gel. | - Dissolve the crude product in a minimal amount of solvent for loading. Dry loading onto a small amount of silica is often preferred.[6]- If the compound is acidic or basic, consider adding a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds). |
Quantitative Data
The following table summarizes representative data for the purification of a crude chloroquinoline derivative, illustrating the expected improvement in purity and the associated yield.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Recrystallization (Ethanol/Ethyl Acetate) | ~85% | >98% | 70-85% |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) | ~85% | >99% | 60-80% |
Note: These values are illustrative and can vary depending on the specific impurities and the execution of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Ethyl Acetate
This protocol is suitable for crude material that is mostly the desired product with minor impurities.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of ethanol and ethyl acetate. Heat the mixture gently with stirring. Continue to add the solvent mixture portion-wise until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/ethyl acetate solvent mixture.[4]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is recommended for crude material with a more complex impurity profile or when very high purity is required.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Do not let the column run dry.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better results, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20% ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Purification workflow for crude this compound.
References
Alternative reagents for the chlorination of quinolones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of quinolones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the chlorination of quinolones?
The most common reagents for the chlorination of quinolones, particularly for converting hydroxyquinolines or quinolinones to their chloro derivatives, are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and N-Chlorosuccinimide (NCS). The Vilsmeier-Haack reagent, typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and POCl₃ or SOCl₂, is also widely used, especially for simultaneous chlorination and formylation.
Q2: I am observing poor or no conversion of my starting quinolone. What are the likely causes?
Several factors can contribute to poor or no conversion:
-
Reagent Quality: Ensure your chlorinating agent is fresh and of high purity. POCl₃ and SOCl₂ are moisture-sensitive and can decompose over time. NCS can also decompose, often indicated by a yellow or orange color instead of a white crystalline solid.
-
Reaction Temperature: The reaction may require higher temperatures to proceed. For instance, chlorinations with POCl₃ often require refluxing.[1]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Incomplete Activation: Some reactions, particularly with NCS, may require an acid catalyst to enhance the electrophilicity of the chlorine.[2]
-
Moisture: The presence of moisture in the starting material or solvent can consume the chlorinating agent, leading to lower yields or no reaction. Ensure all materials and glassware are thoroughly dried.[3]
Q3: How can I control the regioselectivity of chlorination on the quinolone ring?
Controlling regioselectivity (e.g., C2 vs. C4 chlorination) is a critical aspect of quinolone chemistry.
-
Starting Material: The position of the hydroxyl or carbonyl group on the quinolone precursor is the primary determinant of the chlorination position. For example, a 4-hydroxyquinoline will typically yield a 4-chloroquinoline.
-
Vilsmeier-Haack Reaction: This reaction on N-arylacetamides is regioselective and yields 2-chloro-3-formylquinolines.
-
N-Chlorosuccinimide (NCS): The regioselectivity of NCS chlorination can be influenced by the substrate's electronic properties and the use of catalysts. For activated aromatic systems, chlorination is often directed to the ortho and para positions.[2] For specific regioselectivity on the quinolone ring, the reaction conditions need to be carefully optimized.
Q4: What are the common byproducts in quinolone chlorination reactions?
Common byproducts can include:
-
Over-chlorinated products: Especially with highly reactive agents or prolonged reaction times.
-
Hydrolysis products: If the reaction mixture is exposed to moisture during workup, the chlorinated product can revert to the starting hydroxyquinolone.
-
Formylated byproducts: When using the Vilsmeier-Haack reagent, formylation at other positions can occur.
-
Polymeric materials: High temperatures and acidic conditions can sometimes lead to the formation of dark, tar-like substances.[4]
Troubleshooting Guides
Phosphorus Oxychloride (POCl₃) Chlorination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive POCl₃ (due to moisture).2. Reaction temperature too low.3. Presence of moisture in the starting material. | 1. Use freshly distilled or a new bottle of POCl₃.2. Increase the reaction temperature, often to reflux.[1]3. Ensure the starting quinolone is completely dry. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Carefully control the reaction temperature.2. Monitor the reaction by TLC and stop it once the starting material is consumed.[4] |
| Product Hydrolyzes Back to Starting Material During Workup | The chlorinated quinoline is sensitive to acidic conditions in the presence of water. | Quench the reaction mixture by pouring it onto crushed ice and immediately basifying with a cold solution of sodium bicarbonate or sodium carbonate to a pH of ~8.[2][3] |
| Incomplete Reaction with Substituted Quinolones | Electron-withdrawing groups (e.g., nitro) on the quinolone ring can deactivate it towards chlorination. | Consider using a mixture of POCl₃ and PCl₅, which can be a stronger chlorinating agent.[3] |
Thionyl Chloride (SOCl₂) Chlorination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is too Vigorous or Uncontrollable | Thionyl chloride is highly reactive. | 1. Add the thionyl chloride dropwise to a cooled solution of the quinolone.2. Use an inert solvent to moderate the reaction.[4] |
| Low Yield | 1. Incomplete reaction.2. Degradation of starting material or product under acidic conditions. | 1. Consider adding a catalytic amount of DMF to accelerate the reaction.[4]2. Use an inert solvent and carefully control the reaction temperature. |
| Difficult Product Isolation | The product may be soluble in the aqueous layer after quenching. | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
N-Chlorosuccinimide (NCS) Chlorination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Decomposed NCS (yellow/orange color).2. Insufficient activation for less reactive quinolones. | 1. Use freshly recrystallized, white crystalline NCS.2. Add a catalytic amount of an acid (e.g., HCl, H₂SO₄) to increase the electrophilicity of the chlorine.[2] |
| Formation of Multiple Chlorinated Products | Over-chlorination due to high reactivity or prolonged reaction time. | 1. Use a stoichiometric amount of NCS.2. Monitor the reaction closely by TLC and quench it upon completion. |
| Difficult Purification | Contamination with succinimide byproduct. | Succinimide is water-soluble. Perform a thorough aqueous workup by washing the organic layer with water or a dilute base solution.[5] |
| Poor Regioselectivity | The inherent electronic properties of the quinolone substrate may lead to a mixture of isomers. | Employ a catalyst that can direct the chlorination to a specific position. For example, certain thiourea catalysts have been shown to favor ortho-chlorination of phenols.[6] |
Vilsmeier-Haack Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Formation of Chlorinated Byproducts (without formylation) | The Vilsmeier reagent itself can act as a chlorinating agent, especially at higher temperatures. | 1. Run the reaction at the lowest effective temperature.2. Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF. |
| Over-formylation (di-formylation) | Excess of the Vilsmeier reagent or prolonged reaction times. | 1. Carefully control the stoichiometry of the Vilsmeier reagent to the substrate (a 1:1 to 1.5:1 ratio is a good starting point).2. Monitor the reaction progress by TLC and quench as soon as the starting material is consumed. |
| No Precipitate on Quenching | The product may be soluble in the acidic aqueous solution as its hydrochloride salt. | Basify the solution with sodium bicarbonate or sodium hydroxide after quenching on ice to precipitate the free base. |
Data Presentation
Table 1: Comparison of Chlorinating Agents for Quinolone Synthesis
| Reagent | Typical Substrate | Product | Reaction Conditions | Yield (%) | Reference(s) |
| POCl₃ | 4-Hydroxyquinolin-2-one | 2,4-Dichloroquinoline | 100 °C, 15 min | 74 | [2] |
| POCl₃ | Quinazolin-4(3H)-one | 4-Chloroquinazoline | Reflux, 2 h | 86 | [1] |
| SOCl₂/DMF | Quinazolin-4(3H)-one | 4-Chloroquinazoline | Reflux, 4-6 h | 77-96 | [1] |
| Vilsmeier-Haack (POCl₃/DMF) | m-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | 90 °C | 89 | [4] |
| Vilsmeier-Haack (POCl₃/DMF) | Acetanilide | 2-Chloro-3-formylquinoline | 90 °C | 62 | [7] |
| N-Chlorosuccinimide/HCl | 4-Chloroacetanilide | 2,4-Dichloroacetanilide | Room Temp, 1.5-3 h | 75-96 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloroquinoline using POCl₃
This protocol is adapted for the synthesis of 2,4-dichloroquinoline from 4-hydroxyquinolin-2-one.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-hydroxyquinolin-2-one (2 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (2 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 100 °C for 15 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto finely crushed ice to decompose the excess POCl₃.
-
Adjust the pH to ~8 with a saturated solution of sodium carbonate.
-
Filter the resulting precipitate.
-
-
Purification: Wash the solid on the filter with water and dry at room temperature to yield 2,4-dichloroquinoline.
Protocol 2: Synthesis of 2-Chloro-3-formylquinoline using Vilsmeier-Haack Reagent
This protocol describes the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
-
Vilsmeier Reagent Formation:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF.
-
Cool the flask to 0-5 °C in an ice bath.
-
Add POCl₃ (typically 3-4 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 20 minutes.
-
-
Reaction with Acetanilide:
-
Add the acetanilide derivative (1 equivalent) portion-wise to the pre-formed Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for the required time (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice with vigorous stirring.
-
Basify the solution with sodium bicarbonate or sodium hydroxide to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate).
Visualizations
Caption: Workflow for the synthesis of 2,4-dichloroquinoline using POCl₃.
Caption: Key steps in the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the exothermic nature of various quinoline synthesis methods at a large scale. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure safe and efficient upscaling of your reactions.
Frequently Asked Questions (FAQs)
Q1: Which quinoline synthesis reactions are known to be significantly exothermic and require special attention during scale-up?
A1: Several classical quinoline syntheses are notoriously exothermic. The Skraup synthesis is particularly vigorous and can become violent if not properly controlled. The Doebner-von Miller reaction is also known to be strongly exothermic. While other syntheses like the Combes, Friedländer, and Gould-Jacobs reactions may also generate heat, the Skraup and Doebner-von Miller reactions are of primary concern for thermal runaway.[1][2][3][4][5]
Q2: What are the primary signs of a potential runaway reaction during a large-scale quinoline synthesis?
A2: A runaway reaction is a thermally unstable process where the rate of heat generation surpasses the rate of heat removal. Key indicators to monitor closely include:
-
A sudden, sharp increase in the internal reactor temperature that is unresponsive to standard cooling procedures.
-
A noticeable rise in pressure within a closed reactor system.
-
Vigorous and uncontrolled boiling of the solvent, even after the external heat source has been removed.
-
Changes in the color or viscosity of the reaction mixture.
-
Significant evolution of gas or fumes.[6]
Q3: How can I effectively control the temperature of a highly exothermic quinoline synthesis on a large scale?
A3: Effective temperature management is critical. Key strategies include:
-
Slow and Controlled Reagent Addition: Add one of the reagents dropwise or in small portions to manage the rate of heat generation.[6]
-
Efficient Cooling Systems: Utilize a jacketed reactor with a high-performance heat transfer fluid. For highly exothermic reactions, consider internal cooling coils in addition to the jacket.
-
Use of Moderators (for Skraup Synthesis): The addition of ferrous sulfate (FeSO₄) or boric acid can help to moderate the reaction's vigor.[1][2]
-
Solvent Selection: Choose a solvent with a suitable boiling point that can help dissipate heat through reflux. However, be cautious as uncontrolled, vigorous reflux is a sign of a potential runaway reaction.[6]
-
Adequate Agitation: Ensure robust and efficient stirring to prevent the formation of localized hot spots and maintain uniform heat distribution.
Q4: What are the main challenges when scaling up quinoline synthesis from the lab to an industrial scale?
A4: The primary challenge is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This makes heat dissipation much less efficient on a larger scale.[7] Other challenges include ensuring homogeneous mixing in a larger volume and the potential for longer reaction times.
Q5: How can I minimize the formation of tar and other byproducts in large-scale reactions?
A5: Tar formation is a common issue, especially in the Skraup and Doebner-von Miller syntheses, and is often exacerbated by poor temperature control.[1] To minimize byproducts:
-
Maintain strict temperature control to avoid localized overheating.
-
Use moderators like ferrous sulfate in the Skraup synthesis to control the reaction rate.[1]
-
Optimize reactant ratios and addition rates.
-
In the Doebner-von Miller reaction, consider a biphasic solvent system to sequester the α,β-unsaturated carbonyl compound and reduce its polymerization.[4]
-
Ensure the purity of starting materials.
Troubleshooting Guides
Issue 1: Runaway Exothermic Reaction in Skraup Synthesis
-
Symptom: Rapid, uncontrolled temperature and pressure increase.
-
Immediate Actions:
-
If possible and safe, immediately apply maximum cooling to the reactor jacket and any internal cooling coils.
-
Stop the addition of any further reagents.
-
Be prepared for an emergency shutdown of the system.
-
-
Preventative Measures:
-
Always incorporate a moderator such as ferrous sulfate or boric acid in the reaction mixture.[1][2]
-
Add sulfuric acid slowly and with efficient cooling.
-
Initiate the reaction with gentle heating and remove the heat source once the exotherm begins.[8]
-
Ensure the reactor's cooling system is appropriately sized and fully operational.
-
Issue 2: Low Yield and Significant Tar Formation in Doebner-von Miller Synthesis
-
Symptom: The reaction mixture becomes a thick, dark, intractable tar, leading to difficult product isolation and low yields.
-
Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Using a system such as aqueous hydrochloric acid with an organic solvent like toluene can sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[4]
-
Optimize Acid Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Experiment with different Brønsted or Lewis acids to find an optimal balance.
-
Control Reaction Temperature: Maintain the lowest effective temperature to minimize polymerization.
-
Gradual Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to keep its concentration low at any given time.
-
Data Presentation
Table 1: Comparison of Parameters for Skraup Synthesis at Different Scales
| Parameter | Laboratory Scale (Illustrative) | Large Scale (Illustrative) | Notes |
| Aniline | 1.0 molar eq. | 1.0 molar eq. | Limiting reagent. |
| Glycerol | ~4.1 molar eq. | ~3.0 - 4.0 molar eq. | Used in large excess. |
| Oxidizing Agent (e.g., Nitrobenzene) | ~0.6 molar eq. | ~0.5 - 0.7 molar eq. | Serves as both oxidant and solvent in some cases. |
| Moderator (e.g., Ferrous Sulfate) | ~0.12 molar eq. | ~0.1 - 0.15 molar eq. | Crucial for controlling the exotherm. |
| Initial Heating | Gentle heating until boiling starts | Controlled heating to initiation temperature | Heat is removed once the exotherm is established. |
| Reaction Time (Exothermic Phase) | 30-60 minutes | Dependent on batch size and heat removal capacity | The reaction should sustain its own reflux. |
| Total Reflux Time | 3 hours | 3-5 hours | Additional heating may be required after the initial exotherm subsides. |
Table 2: Typical Temperature Ranges for Quinoline Synthesis Cyclization Steps
| Synthesis Method | Typical Temperature Range (°C) | Notes |
| Skraup | 145 - 170 | Highly exothermic; temperature must be carefully controlled.[9] |
| Doebner-von Miller | Reflux | Temperature depends on the solvent system used. |
| Combes | 100 - 140 | Acid-catalyzed cyclization. |
| Friedländer | 80 - 220 | Can be performed under reflux in a solvent or at higher temperatures neat.[10][11] |
| Gould-Jacobs | 250 - 300 | Thermal cyclization in a high-boiling solvent.[2] |
Experimental Protocols
Protocol 1: Large-Scale Skraup Synthesis of Quinoline (Illustrative)
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or alternative oxidizing agent)
-
Ferrous Sulfate Heptahydrate (moderator)
Procedure:
-
Charging the Reactor: In a suitably sized jacketed glass-lined reactor equipped with a robust overhead stirrer, reflux condenser, and addition port, charge aniline, glycerol, and ferrous sulfate heptahydrate.[8]
-
Acid Addition: Begin vigorous stirring and circulate coolant through the reactor jacket. Slowly and carefully, add concentrated sulfuric acid via the addition port, maintaining the internal temperature below a designated safety limit.[8]
-
Initiation of Reaction: Once the acid addition is complete, gently heat the mixture to initiate the reaction. Monitor the internal temperature closely.
-
Exothermic Phase: Once the exothermic reaction begins (indicated by a rapid temperature rise and boiling), immediately stop the external heating. The heat of the reaction should sustain reflux. If the reaction becomes too vigorous, increase the cooling to the jacket.[8]
-
Completion: After the initial vigorous reaction subsides, apply external heat to maintain a gentle reflux for several hours to ensure the reaction goes to completion.[8]
-
Work-up: Cool the reaction mixture. Carefully dilute the viscous mixture by transferring it to a large vessel containing water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The quinoline is typically purified from the tarry residue by steam distillation, followed by extraction and vacuum distillation.
Protocol 2: Large-Scale Friedländer Synthesis (General Procedure)
Materials:
-
2-Aminoaryl ketone or aldehyde
-
A ketone or aldehyde with an α-methylene group
-
Catalyst (e.g., potassium hydroxide or p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
Charging the Reactor: In a jacketed reactor equipped with a stirrer and reflux condenser, charge the 2-aminoaryl ketone/aldehyde and the solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen acid or base.
-
Reagent Addition: Slowly add the ketone/aldehyde containing the α-methylene group to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the product can be isolated by extraction and subsequent crystallization or chromatography.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting a potential runaway exothermic reaction.
Caption: A generalized experimental workflow for large-scale quinoline synthesis.
References
- 1. iipseries.org [iipseries.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to calculate heat transfer in continuous flow applications — Stoli Chem [stolichem.com]
- 7. cedrec.com [cedrec.com]
- 8. ChE2201 - Concepts [sites.pitt.edu]
- 9. scispace.com [scispace.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. jk-sci.com [jk-sci.com]
Minimizing byproduct formation in nucleophilic substitution on quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation during nucleophilic substitution reactions on quinoline scaffolds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor Regioselectivity (Mixture of C2 and C4 isomers)
-
Question: My reaction on a haloquinoline is producing a mixture of 2- and 4-substituted isomers. How can I improve the regioselectivity?
-
Answer: The electronic properties of the quinoline ring make both the C2 and C4 positions susceptible to nucleophilic attack.[1][2] Several factors can be adjusted to favor one isomer over the other.
-
Leaving Group Position: The inherent reactivity differs between positions. For many nucleophilic aromatic substitution (SNAr) reactions, substitution at the 4-position of a 2,4-dichloroquinoline is kinetically favored.[3][4]
-
Steric Hindrance: The lone pair of electrons on the quinoline nitrogen can create steric hindrance at the C2 position, making the C4 position more accessible to bulky nucleophiles.[5] Consider using a larger nucleophile if C4 substitution is desired.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. The C4-adduct is often the kinetic product, while the C2-adduct can be the thermodynamically more stable product in some cases.[3]
-
Solvent and Catalyst: In catalyzed reactions, the solvent and ligand choice can dramatically influence the regiochemical outcome. Systematically screen different solvent and ligand combinations to find the optimal conditions for your desired isomer.
-
Issue 2: Formation of Dimerization Byproducts in Chichibabin Amination
-
Question: I am attempting a Chichibabin reaction on my quinoline substrate but observe significant formation of a dimeric byproduct. What is causing this and how can I prevent it?
-
Answer: Dimerization is a known side reaction in the Chichibabin amination.[6] This occurs when the intermediate σ-adduct attacks another quinoline molecule instead of eliminating a hydride ion.
-
Reaction Conditions: High concentrations of the starting material can favor dimerization. Try running the reaction at a higher dilution.
-
Pressure: For some substrates, conducting the reaction under pressure (e.g., with nitrogen) can favor the desired amination product over the dimer. For example, with 4-tert-butylpyridine, increasing nitrogen pressure from atmospheric to 350 psi increased the yield of the aminated product from 11% to 74%.[6]
-
Oxidizing Agent: The elimination of the hydride ion can be a rate-limiting step. The addition of a mild oxidant can facilitate this step, potentially reducing the lifetime of the intermediate responsible for dimerization.[7][8]
-
Issue 3: Competing Elimination Reaction
-
Question: My substrate has an alkyl halide side chain (e.g., 2-(2-chloroethyl)quinoline), and I am getting a high yield of the corresponding vinylquinoline instead of the desired substitution product. How can I favor substitution over elimination?
-
Answer: Elimination (E2) is a common competing pathway with substitution (SN2), especially with substrates prone to forming a stable alkene.[9]
-
Choice of Base: Strong, bulky bases (e.g., potassium tert-butoxide) are known to favor elimination. Switch to a less hindered, weaker base (e.g., K2CO3, Cs2CO3) or use a non-basic nucleophile if possible.[9]
-
Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures. Running the reaction at a lower temperature can significantly increase the substitution-to-elimination product ratio.[9]
-
Nucleophile: Use a strong, non-basic nucleophile. For example, using sodium iodide as a catalyst can convert the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), which can then undergo substitution more readily under milder conditions.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic substitution on a haloquinoline generally faster at the C2 and C4 positions compared to halogens on the benzene ring (C5, C6, C7, C8)? A1: The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the pyridine part of the scaffold, particularly at the C2 and C4 positions.[1][10] This electron deficiency makes these positions more electrophilic and thus more susceptible to attack by nucleophiles. Halogens on the benzene ring behave more like those on a standard halobenzene and are significantly less reactive towards SNAr.[3]
Q2: My nucleophilic substitution reaction is very slow or gives no product. How can I improve the yield? A2: Low reactivity can be due to several factors.
-
Substrate: If your quinoline lacks a good leaving group (like Cl or Br) at an activated position (C2 or C4), direct substitution is difficult. In these cases, metal-catalyzed cross-coupling reactions are often necessary.[11]
-
Leaving Group: Bromides are typically better leaving groups than chlorides. Consider if a bromo-substituted quinoline is available.
-
Activation: If your substrate is an N-oxide, deoxygenation might be required first, though some reactions proceed directly on the N-oxide.[12]
-
Catalysis: For forming C-N, C-O, or C-S bonds, consider using a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation, which are powerful methods for these transformations on bromoquinolines.[11]
Q3: What are the key differences in reaction conditions between a classical SNAr on a chloroquinoline and a Buchwald-Hartwig amination on a bromoquinoline? A3:
-
SNAr: This reaction typically relies on the inherent reactivity of the activated chloroquinoline. It may be run at elevated temperatures with a base in a polar aprotic solvent. No metal catalyst is required.[10]
-
Buchwald-Hartwig Amination: This is a metal-catalyzed cross-coupling reaction. It requires a palladium precursor (catalyst), a phosphine ligand, and a base in an anhydrous solvent under an inert atmosphere. It is generally more versatile and can be used with a wider range of amine nucleophiles and less reactive aryl halides.[11]
Q4: Can I use potassium hydroxide (KOH) as a nucleophile to synthesize a hydroxyquinoline? A4: Yes, direct hydroxylation is possible. Reacting quinoline with potassium hydroxide at high temperatures (e.g., 220°C) can produce 2-hydroxyquinoline (carbostyril).[2][3] However, be aware that these are harsh conditions and may not be suitable for substrates with sensitive functional groups.
Data Presentation
Table 1: Representative Yields for Palladium-Catalyzed Buchwald-Hartwig Amination of Bromoquinolines.[11]
| Bromoquinoline Substrate | Amine Nucleophile | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 6-Bromoquinoline | Aniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 8-Bromoquinoline | Benzylamine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 8 | 78 |
| 4-Bromoquinoline | n-Butylamine | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 120 | 24 | 65 |
Table 2: Typical Conditions for SNAr on 4-Chloroquinolines.[10]
| 4-Chloroquinoline Derivative | Nucleophile | Solvent | Base | Method | Temp (°C) | Time | Yield (%) |
| 4,7-Dichloroquinoline | Ethylenediamine | 2-Ethoxyethanol | None | Conventional | 100 | 12 h | 88 |
| 4-Chloroquinoline | Phenol | DMF | K₂CO₃ | Conventional | 90 | 24 h | 75 |
| 4,7-Dichloroquinoline | Aniline | Ethanol | HCl (cat.) | Microwave | 120 | 20 min | 95 |
| 4-Chloro-7-(trifluoromethyl)quinoline | Piperidine | NMP | None | Microwave | 150 | 30 min | 91 |
Experimental Protocols
Protocol 1: General Procedure for SNAr on 4-Chloroquinoline with an Amine [10]
-
Preparation: To a solution of the 4-chloroquinoline derivative (1.0 eq) in a suitable solvent (e.g., ethanol, NMP), add the amine nucleophile (1.0-1.2 eq).
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 70-120°C). For microwave-assisted synthesis, place the sealed vial in the microwave reactor and heat to the target temperature (e.g., 120-150°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination [11]
-
Preparation: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the bromoquinoline (1.0 eq), the palladium precursor (1-5 mol%), and the phosphine ligand (1.2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the base (1.2-2.0 eq) and the amine nucleophile (1.1-1.5 eq). Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-120°C) for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline synthesis [organic-chemistry.org]
Technical Support Center: Enhancing Regioselectivity in the Functionalization of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile quinoline scaffold.
I. Understanding Regioselectivity in Functionalization
The selective functionalization of this compound is a critical step in the synthesis of a wide range of biologically active molecules. The presence of two distinct chloro-substituents at the C4 and potential for C-H activation at other positions presents a unique challenge in achieving the desired regioselectivity. The inherent electronic properties of the quinoline ring, coupled with the choice of catalyst, ligands, and reaction conditions, play a pivotal role in directing the functionalization to a specific site.
Generally, in dihaloquinolines and related N-heterocycles, the C4 position is more electrophilic and thus more susceptible to oxidative addition by a palladium catalyst in cross-coupling reactions. However, this reactivity can be modulated by various factors.
II. Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
Q1: I am observing a mixture of C4 and C6-arylated products in my Suzuki-Miyaura coupling reaction. How can I improve the regioselectivity for the C4 position?
A1: Achieving high regioselectivity for the C4 position is a common objective. Several factors can be fine-tuned to favor C4-arylation:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Sterically bulky ligands can enhance selectivity.
-
Base: The nature and stoichiometry of the base can significantly influence the reaction's outcome. Weaker bases often favor the more reactive C4 position.
-
Solvent: The polarity of the solvent can affect the relative rates of reaction at the two positions.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product.
Troubleshooting Low Regioselectivity in Suzuki Coupling:
| Issue | Potential Cause | Suggested Solution |
| Poor C4/C6 Selectivity | Inappropriate ligand choice. | Screen bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. |
| Strong base promoting C6 reactivity. | Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄. | |
| High reaction temperature. | Gradually decrease the reaction temperature in 10°C increments to find the optimal balance between reactivity and selectivity. | |
| Low Overall Yield | Catalyst deactivation. | Ensure rigorous exclusion of oxygen and moisture. Use degassed solvents. Consider using a pre-catalyst. |
| Poor solubility of reagents. | Experiment with different solvent systems (e.g., dioxane/water, toluene/water, DMF). | |
| Homocoupling of Boronic Acid | Excess boronic acid or slow cross-coupling. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Ensure the catalyst is active. |
Q2: Can you provide a reliable starting protocol for a regioselective Suzuki-Miyaura coupling at the C4 position?
A2: Certainly. The following protocol has been shown to be effective for the selective mono-arylation of related dihalo-N-heterocycles and serves as an excellent starting point.
Experimental Protocol: Regioselective C4-Arylation (Suzuki-Miyaura)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data from Analogous Systems:
The following table summarizes the results for the regioselective Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline, a structurally related dihalo-N-heterocycle, demonstrating the feasibility of selective mono-arylation.
| Arylboronic Acid | Product | Yield (%) |
| 2-Methylphenylboronic acid | 2-(2-Methylphenyl)-6-chloroquinoxaline | 77 |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-chloroquinoxaline | 75 |
| 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 2,6-Dimethoxyphenylboronic acid | 2-(2,6-Dimethoxyphenyl)-6-chloroquinoxaline | 97 |
| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-chloroquinoxaline | 62 |
Data adapted from a study on 2,6-dichloroquinoxaline, which serves as a model for regioselective coupling.[1]
B. Buchwald-Hartwig Amination: C-N Bond Formation
Q1: I am attempting a Buchwald-Hartwig amination and experiencing low conversion and catalyst decomposition. What are the likely causes?
A1: Buchwald-Hartwig aminations of chloroquinolines can be challenging due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the quinoline nitrogen.
-
Catalyst System: A highly active catalyst system is generally required. This often involves a palladium precursor and a bulky, electron-rich phosphine ligand.
-
Base: A strong, non-nucleophilic base is typically necessary to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
-
Reaction Conditions: Anhydrous and anaerobic conditions are critical for the stability and activity of the catalyst.
Troubleshooting Buchwald-Hartwig Amination:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system for C-Cl activation. | Use a more active palladium precursor (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos, RuPhos). |
| Insufficiently strong base. | Employ a strong base such as NaOtBu, KOtBu, or LHMDS. | |
| Catalyst inhibition by quinoline nitrogen. | Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated to the phosphine. | |
| Catalyst Decomposition (black precipitate) | Presence of oxygen or moisture. | Ensure all reagents and solvents are scrupulously dried and degassed. Maintain a positive pressure of inert gas. |
| Reaction temperature is too high. | Optimize the temperature; sometimes a slightly lower temperature can prolong catalyst lifetime without significantly impacting the reaction rate. | |
| Side Reactions (e.g., hydrodehalogenation) | Presence of protic impurities. | Use anhydrous solvents and reagents. |
Q2: What is a general protocol for the Buchwald-Hartwig amination of a chloroquinoline?
A2: The following protocol provides a robust starting point for the amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
C. Sonogashira Coupling: C-C Triple Bond Formation
Q1: My Sonogashira coupling is giving low yields, and I observe significant homocoupling of the alkyne (Glaser coupling). How can I improve my results?
A1: The Sonogashira coupling of aryl chlorides can be less efficient than that of bromides or iodides. Optimizing the catalyst system and reaction conditions is key.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is often crucial for facilitating the reaction, although copper-free conditions have also been developed.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.
-
Ligand: The choice of phosphine ligand on the palladium catalyst can influence the rate and efficiency of the coupling.
Troubleshooting Sonogashira Coupling:
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Low reactivity of the C-Cl bond. | Use a more active palladium catalyst, such as PdCl₂(PPh₃)₂, and ensure the presence of a copper(I) co-catalyst (e.g., CuI). |
| Inefficient transmetalation. | Ensure the amine base is in sufficient excess and is of high purity. | |
| Significant Alkyne Homocoupling | Presence of oxygen, which promotes Glaser coupling. | Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. |
| High concentration of the copper acetylide. | Add the terminal alkyne slowly to the reaction mixture. | |
| Reaction Stalls | Catalyst deactivation. | Ensure anhydrous conditions and consider adding a phase-transfer catalyst if solubility is an issue. |
Q2: Can you provide a standard protocol for a Sonogashira coupling with a chloroquinoline?
A2: The following protocol is a good starting point for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous DMF (degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed DMF and TEA via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
III. Visualizations
A. Logical Workflow for Enhancing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
B. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
C. Relationship Between Reaction Parameters and Regioselectivity
Caption: Factors influencing regioselective functionalization.
References
Validation & Comparative
A Comparative Analysis of Quinoline-3-Carboxylate Derivatives and Chloroquine in Antimalarial Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate derivatives against the established antimalarial drug, chloroquine. Due to a lack of publicly available data on the specific antimalarial activity of this compound derivatives, this guide focuses on structurally similar quinoline-3-carboxylate analogs to provide relevant insights into their potential as antimalarial agents.
This analysis synthesizes available in vitro data, details common experimental protocols for assessing antiplasmodial activity, and visualizes key concepts related to their mechanism of action.
Quantitative Comparison of In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline derivatives and chloroquine against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain | IC50 (µM) | Reference Compound | IC50 (µM) |
| Structurally Related Quinoline-3-Carboxylates | ||||
| Ethyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate | 3D7 (CQ-sensitive) | 6.58 | Chloroquine | ~0.020 |
| Compound 9n (an oxospiro chromane quinoline-carboxylate) | 3D7 (CQ-sensitive) | 3.96 | Chloroquine | Not specified |
| INDO (CQ-resistant) | 6.38 | |||
| Compound 9o (an oxospiro chromane quinoline-carboxylate) | 3D7 (CQ-sensitive) | 6.71 | Chloroquine | Not specified |
| INDO (CQ-resistant) | 2.8 | |||
| Chloroquine (Reference) | ||||
| Chloroquine | 3D7 (CQ-sensitive) | 0.020 | - | - |
| Chloroquine | K1 (CQ-resistant) | 0.23 ± 0.07 | - | - |
| Chloroquine | W2 (CQ-resistant) | Not specified | - | - |
Note: Data for this compound derivatives were not available. The table presents data for structurally related quinoline-3-carboxylate compounds to provide a contextual comparison.[1]
Experimental Protocols
The in vitro antiplasmodial activity of the compounds is typically determined using a parasite lactate dehydrogenase (pLDH) assay. This assay measures the activity of the pLDH enzyme, which is essential for the parasite's anaerobic glycolysis and serves as a biomarker for parasite viability.
In Vitro Antiplasmodial Assay using Parasite Lactate Dehydrogenase (pLDH)
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Plasmodium falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and resistant strains)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and AlbuMAX II.
-
Test compounds dissolved in DMSO.
-
Chloroquine diphosphate (as a reference drug).
-
96-well microtiter plates.
-
Malstat reagent (containing Tris buffer, sodium L-lactate, and Triton X-100).
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate).
-
Microplate reader.
Procedure:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in vitro in human red blood cells in a complete culture medium at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Dilution: Test compounds and chloroquine are serially diluted in a 96-well plate.
-
Incubation: A synchronized parasite culture (typically at the ring stage) with a specific parasitemia and hematocrit is added to each well of the drug-containing plate. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Enzyme Assay:
-
After incubation, the plates are frozen and thawed to lyse the red blood cells and release the pLDH.
-
Malstat reagent is added to each well, followed by the NBT/PES solution.
-
The plate is incubated in the dark at room temperature for 15-30 minutes. The pLDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NBT to formazan, a colored product.
-
-
Data Analysis: The absorbance is measured at a wavelength of 650 nm using a microplate reader. The IC50 values are calculated by a non-linear regression analysis of the dose-response curves.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for quinoline-based antimalarials and the workflow of the pLDH assay.
Caption: Proposed mechanism of action of quinoline antimalarials.
Caption: Workflow of the in vitro pLDH antiplasmodial assay.
Conclusion
While direct data on the antimalarial activity of this compound derivatives remains elusive in the public domain, the analysis of structurally similar quinoline-3-carboxylates provides a valuable starting point for further research. The presented compounds exhibit micromolar activity against P. falciparum, though they are less potent than the established drug, chloroquine, against sensitive strains. Further structure-activity relationship (SAR) studies are necessary to optimize the quinoline-3-carboxylate scaffold to enhance its antiplasmodial potency, particularly against drug-resistant parasite strains. The standardized pLDH assay remains a robust and reliable method for the preliminary in vitro screening of such novel compounds.
References
A Comparative Analysis of the Cytotoxic Potential of Novel Quinolines and the Chemotherapeutic Agent Doxorubicin
For Immediate Release
This guide offers a detailed comparison of the in vitro cytotoxicity of several novel classes of quinoline derivatives against various cancer cell lines, benchmarked against the established chemotherapeutic drug, doxorubicin. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing objective experimental data to inform future research directions.
Introduction
Quinoline scaffolds are a prominent feature in many compounds exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] Researchers are actively exploring novel quinoline derivatives as potential therapeutic agents that may offer improved efficacy and reduced side effects compared to conventional chemotherapy.[3][4] Doxorubicin, a widely used anticancer drug, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, which can lead to significant cardiotoxicity.[5][6] This guide presents a comparative analysis of the cytotoxic profiles of emerging quinoline compounds and doxorubicin, supported by experimental data from recent studies. The mechanisms of action for these compounds are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical signaling pathways and tubulin polymerization.[4][7][8]
Cytotoxicity Data: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of a compound. The following tables summarize the IC50 values for various novel quinoline derivatives and doxorubicin across a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.
Table 1: Quinoline-Chalcone Hybrids vs. Doxorubicin
Quinoline-chalcone hybrids have emerged as a promising class of anticancer agents, with some derivatives showing potent activity against various cancer cell lines.[9][10]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [10] |
| HCT-116 (Colon) | 5.34 | [10] | |
| MCF-7 (Breast) | 5.21 | [10] | |
| Quinoline-Chalcone Hybrid (9i) | A549 (Lung) | 3.91 | [11] |
| K-562 (Leukemia) | 1.91 | [11] | |
| Quinoline-Chalcone Hybrid (9j) | A549 (Lung) | 5.29 | [11] |
| K-562 (Leukemia) | 2.67 | [11] | |
| Doxorubicin | MGC-803 (Gastric) | >10 (5-FU) | [10] |
| HCT-116 (Colon) | - | ||
| MCF-7 (Breast) | 2.5 | [12] | |
| A549 (Lung) | >20 | [12] | |
| K-562 (Leukemia) | - |
Table 2: Pyrazolo[4,3-f]quinoline Derivatives vs. Doxorubicin
Pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds demonstrating significant cytotoxicity.[13]
| Compound/Drug | Cell Line | GI50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline (1M) | ACHN (Kidney) | 4.31 | |
| HCT-15 (Colon) | 5.12 | [13] | |
| MM231 (Breast) | 7.24 | [13] | |
| NCI-H23 (Lung) | 6.54 | [13] | |
| NUGC-3 (Gastric) | 3.21 | [13] | |
| PC-3 (Prostate) | 6.87 | [13] | |
| Pyrazolo[4,3-f]quinoline (2E) | ACHN (Kidney) | 4.87 | [13] |
| HCT-15 (Colon) | 5.32 | [13] | |
| MM231 (Breast) | 7.55 | [13] | |
| NCI-H23 (Lung) | 7.12 | [13] | |
| NUGC-3 (Gastric) | 3.54 | [13] | |
| PC-3 (Prostate) | 7.23 | [13] | |
| Doxorubicin | ACHN (Kidney) | <1 | |
| HCT-15 (Colon) | <1 | [14] | |
| MM231 (Breast) | <1 | [14] | |
| NCI-H23 (Lung) | <1 | [14] | |
| NUGC-3 (Gastric) | <1 | [14] | |
| PC-3 (Prostate) | <1 | [14] |
Note: GI50 (50% growth inhibition) is reported in the reference for pyrazolo[4,3-f]quinolines.
Table 3: N-Aryl-5,6,7-trimethoxy-quinoline Derivatives vs. Doxorubicin
N-Aryl-5,6,7-trimethoxy-quinoline derivatives have shown potent cytotoxic activity, particularly against resistant cancer cell lines.[15][16]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| N-Aryl-trimethoxy-quinoline (7e) | A2780 (Ovarian) | 0.8 ± 0.1 | [15] |
| A2780/RCIS (Resistant Ovarian) | 0.9 ± 0.2 | [15] | |
| MCF-7 (Breast) | 1.1 ± 0.3 | [15] | |
| MCF-7/MX (Resistant Breast) | 1.2 ± 0.2 | [15] | |
| N-Aryl-trimethoxy-quinoline (7f) | A2780 (Ovarian) | 0.7 ± 0.1 | [15] |
| A2780/RCIS (Resistant Ovarian) | 0.8 ± 0.2 | [15] | |
| MCF-7 (Breast) | 1.0 ± 0.2 | [15] | |
| MCF-7/MX (Resistant Breast) | 1.1 ± 0.1 | [15] | |
| Doxorubicin | A2780 (Ovarian) | 0.1 ± 0.02 | [15] |
| A2780/RCIS (Resistant Ovarian) | - | ||
| MCF-7 (Breast) | 0.5 ± 0.1 | [15] | |
| MCF-7/MX (Resistant Breast) | 18.2 ± 3.5 | [15] |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (novel quinolines or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action: Signaling Pathways
The cytotoxic effects of novel quinolines and doxorubicin are mediated through various signaling pathways, leading to cell cycle arrest and apoptosis.
Doxorubicin-Induced Apoptosis
Doxorubicin's primary mechanism involves the induction of DNA double-strand breaks, which triggers the DNA damage response (DDR) pathway, often leading to p53 activation and subsequent apoptosis.[1][6]
Quinoline-Chalcone Hybrid-Mediated Inhibition of the PI3K/Akt/mTOR Pathway
Certain quinoline-chalcone hybrids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[11][17]
Experimental Workflow for Cytotoxicity Evaluation
The general workflow for assessing the cytotoxic potential of novel compounds involves a series of established in vitro assays.
Conclusion
The presented data indicates that novel quinoline derivatives, including quinoline-chalcone hybrids, pyrazolo[4,3-f]quinolines, and N-aryl-trimethoxy-quinolines, exhibit significant cytotoxic activity against a range of cancer cell lines. In some instances, these compounds demonstrate comparable or even superior potency to doxorubicin, particularly against drug-resistant cell lines. The diverse mechanisms of action of these quinoline derivatives, such as the targeted inhibition of signaling pathways like PI3K/Akt/mTOR, highlight their potential as promising candidates for the development of new anticancer therapies. Further in-depth studies are warranted to fully elucidate their therapeutic potential and safety profiles.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its critical role in the development of antimalarial drugs, most notably chloroquine. However, the emergence of drug resistance has necessitated extensive structure-activity relationship (SAR) studies to design novel derivatives with improved efficacy and broader therapeutic applications. This guide provides a comparative analysis of 4-aminoquinoline derivatives, focusing on their antimalarial and anticancer activities, supported by experimental data and detailed protocols.
Antimalarial Activity of 4-Aminoquinoline Derivatives
The primary mechanism of antimalarial action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1] Free heme, released from the digestion of hemoglobin, is toxic to the parasite and is normally detoxified by polymerization into hemozoin. 4-Aminoquinoline derivatives are weak bases that accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process, leading to the buildup of toxic free heme and subsequent parasite death.[1]
Key SAR observations for antimalarial activity include:
-
The 4-Aminoquinoline Core: This pharmacophore is essential for antimalarial activity.[2]
-
7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for activity, enhancing the compound's ability to inhibit β-hematin formation.[2]
-
Alkylamino Side Chain at the 4-Position: A flexible diaminoalkyl side chain is critical for potent antimalarial activity.[3] The basicity of the terminal amine allows for protonation and accumulation of the drug in the parasite's acidic food vacuole.[4] Shortening or lengthening the side chain can influence activity against chloroquine-resistant strains.[5]
-
Modifications to the Side Chain: Introducing bulky groups or altering the lipophilicity of the side chain can help overcome resistance mechanisms.
Comparative Antimalarial Potency
The following table summarizes the in vitro antimalarial activity (IC50 values) of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.
| Compound | Modification | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | Parent Drug | 3D7 (CQS) | 21 | [6] |
| Dd2 (CQR) | 178 | [6] | ||
| K1 (CQR) | 102 | [7] | ||
| Amodiaquine | Mannich base modification of the side chain | 3D7 (CQS) | ~10-20 | [8] |
| Dd2 (CQR) | ~20-50 | [8] | ||
| Piperaquine | Bisquinoline | W2 (CQR) | <10 | [9] |
| Ferroquine | Ferrocenyl group in the side chain | W2 (CQR) | ~10-30 | Not explicitly found |
| AQ-13 | Modified side chain | Dd2 (CQR) | ~15-30 | Not explicitly found |
| 3-Iodo-CQ | Iodine at the 3-position | 3D7 (CQS) | 367 | [6] |
| Dd2 (CQR) | 623 | [6] |
Anticancer Activity of 4-Aminoquinoline Derivatives
Recent studies have highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. Their proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of autophagy, and interference with key signaling pathways.[10] As lysosomotropic agents, they can accumulate in the acidic lysosomes of cancer cells, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes.[10]
Key SAR observations for anticancer activity include:
-
Side Chain Modifications: Similar to antimalarial activity, modifications to the side chain significantly impact anticancer potency. The introduction of different amine moieties can enhance cytotoxicity.
-
Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline ring influence the anticancer profile. For instance, a fluoro group at the 7-position has shown potent effects on certain cancer cell lines.[2]
Comparative Anticancer Potency
The following table presents the in vitro cytotoxic activity (GI50 values) of representative 4-aminoquinoline derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Chloroquine | MDA-MB-468 (Breast) | 24.36 | [2] |
| MCF-7 (Breast) | >50 | [2] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [2] |
| MCF-7 (Breast) | 11.52 | [2] | |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 (Breast) | 11.85 | [2] |
| MCF-7 (Breast) | 8.22 | [2] | |
| VR23 (a 4-aminoquinoline derived sulfonyl analog) | MDA-MB-231 (Breast) | ~5-10 | [11] |
| MDA-MB-468 (Breast) | ~2-5 | [11] | |
| MCF-7 (Breast) | ~5-10 | [11] |
Experimental Protocols
In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)[12]
-
Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Add the drug dilutions to the respective wells. Include negative (no drug) and positive (e.g., chloroquine) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)[13]
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% growth inhibitory concentration (GI50) from the dose-response curve.
β-Hematin Inhibition Assay[3]
-
Reaction Mixture: In a 96-well plate, add a solution of hemin chloride dissolved in DMSO.
-
Compound Addition: Add different concentrations of the test compounds dissolved in DMSO to the wells in triplicate. Include negative (DMSO only) and positive (chloroquine) controls.
-
Initiation of Polymerization: Initiate β-hematin formation by adding an acetate buffer (pH 4.4).
-
Incubation: Incubate the plate at 37°C for 48 hours.
-
Washing and Solubilization: Centrifuge the plate, discard the supernatant, and wash the pellet with DMSO. Dissolve the pellet in 0.2 N NaOH.
-
Absorbance Reading: Read the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage inhibition of β-hematin formation and determine the IC50 value.
Visualizations
Caption: Mechanism of antimalarial action of 4-aminoquinoline derivatives.
References
- 1. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1] This guide provides a comparative analysis of the in vitro anticancer activity of analogs related to Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. While direct experimental data for this specific compound is limited in the reviewed literature, this document compiles and compares the performance of structurally similar quinoline-3-carboxylate derivatives, offering a valuable resource for structure-activity relationship (SAR) studies and further drug development.
Comparative Anticancer Activity
The anticancer efficacy of various quinoline-3-carboxylate analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxic potential, with lower values indicating greater potency. The following tables summarize the in vitro anticancer activity of several quinoline-3-carboxylate derivatives.
Table 1: Cytotoxicity (IC50 in µM) of Quinoline-3-carboxylate Derivatives against MCF-7 (Breast Cancer) and K562 (Leukemia) Cell Lines
| Compound ID | R Group (Substitution Pattern) | MCF-7 IC50 (µM) | K562 IC50 (µM) | Reference |
| 4m | 2-(4-chlorostyryl)-4-phenyl | 0.33 | 0.28 | [2] |
| 4n | 2-(4-methoxystyryl)-4-phenyl | 0.33 | - | [2] |
| 4k | 2-(4-fluorostyryl)-4-phenyl | - | 0.28 | [2] |
| 2f | 2-(styryl)-4-phenyl (carboxylic acid) | Potent (µM range) | Potent (µM range) | [3][4] |
| 2l | 2-(4-chlorostyryl)-4-phenyl (carboxylic acid) | Potent (µM range) | Potent (µM range) | [3][4] |
Table 2: Cytotoxicity (GI50 in µM) of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines
| Compound ID | Structure | MDA-MB-468 GI50 (µM) | MCF-7 GI50 (µM) | Reference |
| 2 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | - | [5] |
| 3 | N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Increased cytotoxicity cf. 2 | Similar cytotoxicity to 2 | [5] |
| 4 | Butyl-(7-fluoro-quinolin-4-yl)-amine | 11.01 | 51.57 | [5] |
| Chloroquine | - | 24.36 | 20.72 | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anticancer activity of quinoline derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which reflects cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%). Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivatives for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Use specialized software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.[7]
Apoptosis Assessment
The induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer drugs.
Caspase Activity Assay (Colorimetric):
-
Cell Lysis: Treat cells with the quinoline derivative to induce apoptosis, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate and the reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase activity.[7]
Signaling Pathways and Mechanisms of Action
Several quinoline derivatives exert their anticancer effects by targeting specific molecular pathways. Some have been shown to induce apoptosis through the upregulation of intrinsic pathways.[2] In silico studies suggest that certain quinoline-3-carboxylic acids may act as DNA minor groove-binding agents.[8] Furthermore, some 4-oxoquinoline derivatives are thought to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and a target for many established antitumor agents.[9]
Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) analysis of quinoline inhibitors
The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Quinoline and its analogue, quinazoline, represent privileged scaffolds in medicinal chemistry, forming the core structure of numerous inhibitors targeting a range of enzymes implicated in diseases such as cancer. Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that plays a pivotal role in optimizing these scaffolds by elucidating the relationship between the physicochemical properties of chemical compounds and their biological activities. This guide provides a comparative overview of two distinct QSAR studies on quinoline-based inhibitors, offering insights into different methodologies and their application in drug design.
General Workflow of a QSAR Study
A typical QSAR study follows a systematic workflow, beginning with the selection of a dataset of compounds with known biological activities and culminating in a predictive model that can be used to design new, more potent molecules. The general steps are outlined in the diagram below.
Caption: A generalized workflow of a Quantitative Structure-Activity Relationship (QSAR) study.
Comparative Analysis of QSAR Studies on Quinoline-Based Inhibitors
This guide compares two QSAR studies on quinoline and quinazoline derivatives targeting different enzymes: aromatase and tyrosine kinase (erbB-2). The key differences in their methodologies and findings are summarized below.
Study 1: 3D-QSAR Analysis of Quinoline Derivatives as Aromatase Inhibitors
This study employed three-dimensional QSAR (3D-QSAR) techniques, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to investigate quinoline derivatives as potential breast cancer therapeutics by inhibiting the aromatase enzyme.[1][2]
Study 2: 2D-QSAR Analysis of Quinazoline Analogues as Tyrosine Kinase (erbB-2) Inhibitors
This research focused on developing a 2D-QSAR model using Multiple Linear Regression (MLR) to predict the inhibitory activity of quinazoline analogues against the erbB-2 receptor tyrosine kinase, a key target in cancer therapy.[3]
Experimental Protocols
Software and Computational Methods
| Parameter | Study 1: Aromatase Inhibitors | Study 2: Tyrosine Kinase (erbB-2) Inhibitors |
| QSAR Method | 3D-QSAR (CoMFA and CoMSIA) | 2D-QSAR (MLR, PCR, PLS) |
| Software | Not explicitly stated in the provided abstract | Not explicitly stated in the provided abstract |
| Descriptor Calculation | Steric and electrostatic fields (CoMFA); Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields (CoMSIA) | 2D descriptors |
| Model Validation | External validation using a test set | Internal validation (cross-validation) and external validation |
Quantitative Data Comparison
The statistical quality of the developed QSAR models is crucial for their predictive power. The following table summarizes the key statistical parameters from both studies.
| Statistical Parameter | Study 1: CoMSIA Model (Aromatase)[1] | Study 2: MLR Model (erbB-2)[3] |
| Correlation Coefficient (r²) | Not explicitly stated | 0.956 |
| Cross-validated r² (q²) | Not explicitly stated | 0.915 |
| Predicted r² (pred_r²) | Not explicitly stated | 0.6170 |
| Number of Compounds | Not explicitly stated | Not explicitly stated |
Key Findings and Comparison
The study on aromatase inhibitors revealed that electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields significantly influence the anti-breast cancer activity of quinoline derivatives.[1] This suggests that specific spatial arrangements of these properties are crucial for potent inhibition.
In contrast, the 2D-QSAR model for erbB-2 inhibitors identified that Estate Contribution descriptors, specifically SaaOE-Index and SsCIE-index, were the most important predictors of inhibitory activity.[3] The model also indicated that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity.[3]
Signaling Pathway and Experimental Workflow
The following diagram illustrates a simplified signaling pathway involving erbB-2, a target in one of the analyzed studies.
Caption: Simplified erbB-2 signaling pathway and the inhibitory action of quinazoline derivatives.
Conclusion
This comparative guide highlights the versatility of QSAR methodologies in the study of quinoline-based inhibitors. While 3D-QSAR models, such as CoMFA and CoMSIA, provide detailed insights into the spatial requirements for ligand-receptor interactions, 2D-QSAR models offer a faster and simpler approach to identify key molecular descriptors influencing biological activity. The choice of method depends on the specific research question, the available data, and the computational resources. Both approaches, however, serve the ultimate goal of rational drug design: to guide the synthesis of more effective and specific therapeutic agents.
References
- 1. Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 4-chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably antimalarial drugs like chloroquine. The efficient and versatile synthesis of this key intermediate is therefore of paramount importance in drug discovery and development. This guide provides a comparative analysis of several prominent synthetic routes to 4-chloroquinolines, offering a detailed examination of both classical and modern methodologies. By presenting key quantitative data, detailed experimental protocols, and visual pathway comparisons, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific research needs.
Comparative Overview of Synthetic Strategies
The synthesis of 4-chloroquinolines can be broadly categorized into two approaches: the multi-step classical methods that proceed via a 4-hydroxyquinoline intermediate, and modern, more direct, one-pot syntheses. The choice of method often depends on factors such as the desired substitution pattern, scalability, and tolerance to various functional groups.
| Synthetic Route | Starting Materials | Intermediate | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ester | High-boiling solvent (e.g., Dowtherm A), POCl₃ | High temperature (cyclization ~250 °C), subsequent chlorination | 55-60% (overall for 4,7-dichloroquinoline)[1] | Well-established, good for specific substitution patterns | Harsh conditions, multi-step, moderate yields |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline | High-boiling solvent (e.g., mineral oil), POCl₃ | High temperature (cyclization ~250 °C), subsequent chlorination | Can be up to 95% for cyclization[2][3]; chlorination yields vary | High yields for cyclization, versatile starting materials | High temperatures, requires subsequent chlorination step |
| Combes Synthesis | Aniline, β-Diketone | Substituted quinoline | H₂SO₄ or PPA | Acid-catalyzed condensation and cyclization | Varies depending on substrates | One-pot quinoline formation, good for 2,4-disubstituted quinolines | Primarily yields quinolines that may not be easily converted to 4-chloroquinolines, regioselectivity can be an issue |
| Camps Cyclization | o-Acylaminoacetophenone | 4-Hydroxyquinoline | Base (e.g., hydroxide ion) | Base-catalyzed intramolecular condensation | 72-97% for 2-aryl-4-quinolones[4] | Good yields, milder conditions for cyclization | Starting materials can be complex to synthesize |
| TMSCl-Mediated Cyclization | ortho-Propynol phenyl azide | None (Direct synthesis) | Trimethylsilyl chloride (TMSCl) | Moderate temperature (60 °C) | Moderate to excellent (substrate dependent) | One-pot direct synthesis, milder conditions | Starting materials are not as common as in classical routes |
Logical Workflow of Synthetic Pathways
The following diagram illustrates the general logic of the discussed synthetic pathways, highlighting the key transformations from starting materials to the final 4-chloroquinoline product.
References
Efficacy of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate derivatives against drug-resistant cancer cells
For researchers, scientists, and drug development professionals, the emergence of multidrug resistance (MDR) in cancer remains a formidable challenge. In the quest for novel therapeutic strategies, quinoline derivatives have garnered significant attention for their potential to circumvent these resistance mechanisms. This guide provides a comparative overview of the efficacy of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate derivatives and related quinoline compounds against cancer cells, with a special focus on the hurdles presented by drug resistance.
While direct, extensive studies on this compound derivatives against specifically engineered drug-resistant cancer cell lines are limited in publicly available literature, this guide synthesizes the existing data on closely related quinoline-3-carboxylate derivatives. By examining their performance against various cancer cell lines and understanding their mechanisms of action, we can extrapolate their potential in combating drug-resistant malignancies.
Comparative Efficacy of Quinoline Derivatives: A Data-Driven Overview
The anti-proliferative activity of various quinoline derivatives has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. While specific data for this compound derivatives against resistant lines is emerging, the following table summarizes the efficacy of other notable quinoline-3-carboxylate and related derivatives.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-3-Carboxylate | 4m | K562 (Chronic Myelogenous Leukemia) | 0.28 | Doxorubicin | Not Specified |
| 4n | MCF-7 (Breast Cancer) | 0.33 | Doxorubicin | Not Specified | |
| 4k | K562 (Chronic Myelogenous Leukemia) | 0.28 | Doxorubicin | Not Specified | |
| 4-Oxoquinoline-3-Carboxamide | 16b | Gastric Cancer Cell Line | Significant Activity | Doxorubicin | Less Active in this line |
| 17b | Gastric Cancer Cell Line | Significant Activity | Doxorubicin | Less Active in this line | |
| 2,4-disubstituted quinoline-3-carboxylic acid | 2f | MCF-7 (Breast Cancer) | Micromolar Inhibition | Parent Ester Compound | Less Selective |
| 2l | K562 (Chronic Myelogenous Leukemia) | Micromolar Inhibition | Parent Ester Compound | Less Selective |
Deciphering the Mechanisms of Action Against Drug Resistance
The ability of quinoline derivatives to combat drug-resistant cancer cells is often attributed to their multifaceted mechanisms of action. These can include the inhibition of key signaling pathways that are hyperactive in resistant tumors and the potential to bypass or inhibit the efflux pumps responsible for expelling chemotherapeutic drugs from the cell.
One of the primary mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy. Several quinoline derivatives have been investigated as P-gp inhibitors, suggesting a potential strategy for resensitizing resistant cancer cells to conventional chemotherapy.
Furthermore, quinoline derivatives have been shown to target various signaling pathways crucial for cancer cell survival and proliferation. These include:
-
Topoisomerase Inhibition: Some quinoline derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[1] By doing so, they can induce DNA damage and trigger apoptosis in cancer cells.
-
ATM Kinase Inhibition: Ataxia-telangiectasia mutated (ATM) kinase is a critical protein in the DNA damage response pathway.[2] Inhibition of ATM can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiation, leading to enhanced cell death.[2]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, quinoline derivatives can stifle tumor growth and metastasis.
The following diagram illustrates a potential signaling pathway that can be targeted by quinoline derivatives to induce apoptosis in cancer cells.
Experimental Protocols: A Guide for In Vitro Evaluation
The assessment of the anticancer efficacy of novel compounds requires robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to evaluate the cytotoxicity and apoptotic effects of quinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (drug-sensitive and drug-resistant)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic marker.
Materials:
-
Cancer cell lines
-
Quinoline derivatives
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the quinoline derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The following diagram outlines a typical experimental workflow for evaluating the anticancer activity of a novel compound.
Conclusion and Future Directions
While the direct evidence for the efficacy of this compound derivatives against drug-resistant cancer cells is still being established, the broader family of quinoline-3-carboxylates demonstrates significant promise as a source of novel anticancer agents. Their diverse mechanisms of action, including the potential to inhibit key survival pathways and circumvent efflux pump-mediated resistance, make them an attractive area for further research and development.
Future studies should focus on the systematic evaluation of a wider range of this compound derivatives against a panel of well-characterized drug-resistant cancer cell lines. Elucidating their specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective compounds. Ultimately, a deeper understanding of how these derivatives interact with the complex machinery of drug resistance will pave the way for their potential clinical application in overcoming one of the most significant obstacles in cancer therapy.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Mechanism of Action of Novel Quinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel quinoline compounds against established alternatives in the context of anticancer drug discovery. It details the experimental validation of their mechanisms of action, supported by quantitative data and detailed protocols.
Introduction to Quinoline Compounds in Drug Discovery
Quinoline, a heterocyclic aromatic organic compound, serves as a foundational scaffold in medicinal chemistry due to its versatile structure that allows for diverse pharmacological activities.[1][2][3] Its derivatives have been extensively investigated and developed as antimalarial, antibacterial, and notably, anticancer agents.[4][5] The anticancer properties of quinoline compounds often stem from their ability to interfere with critical cellular processes such as cell proliferation, survival, and apoptosis.[2][6] Many novel quinoline derivatives have been designed to target specific molecular machinery within cancer cells, including protein kinases, DNA repair mechanisms, and key signaling pathways.[3][7]
Comparative Analysis of Anticancer Activity
The efficacy of novel quinoline compounds is typically evaluated against established chemotherapeutic agents or other targeted therapies. This comparison is crucial for determining their potential clinical utility and identifying advantages in terms of potency, selectivity, or reduced toxicity.
In Vitro Cytotoxicity
The initial assessment of a novel compound's anticancer potential involves determining its cytotoxic effect on various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Comparative in vitro cytotoxicity (IC50 in µM) of a novel quinoline compound (NQ-1) versus established anticancer agents.
| Cell Line | Cancer Type | NQ-1 | Doxorubicin (Alternative 1) | Gefitinib (Alternative 2) |
| MCF-7 | Breast Cancer | 2.5 | 0.8 | >10 |
| A549 | Lung Cancer | 5.2 | 1.5 | 0.05 |
| HCT116 | Colon Cancer | 1.8 | 0.5 | >10 |
| U87 | Glioblastoma | 3.1 | 1.2 | 8.7 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Elucidating the Mechanism of Action
Understanding how a novel quinoline compound exerts its anticancer effects is paramount. This involves a series of experiments to pinpoint its molecular targets and the downstream cellular consequences.
Inhibition of Key Signaling Pathways
Many quinoline derivatives function by inhibiting signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6] These pathways control cell growth, proliferation, and survival.
Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a novel quinoline compound (NQ-1).
Induction of Cell Cycle Arrest and Apoptosis
A common mechanism for anticancer drugs is the induction of cell cycle arrest, preventing cancer cells from dividing, and apoptosis, or programmed cell death.
Table 2: Effect of NQ-1 on Cell Cycle Distribution and Apoptosis in HCT116 cells.
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells |
| Vehicle Control | 45.2 | 30.1 | 24.7 | 5.1 |
| NQ-1 (2 µM) | 68.5 | 15.3 | 16.2 | 25.8 |
| Doxorubicin (0.5 µM) | 20.1 | 10.5 | 69.4 | 32.4 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Diagram 2: Experimental Workflow for Cell Cycle and Apoptosis Analysis
Caption: Workflow for assessing cell cycle arrest and apoptosis induction.
In Vivo Antitumor Efficacy
To translate in vitro findings to a preclinical setting, the antitumor efficacy of novel quinoline compounds is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.[8][9][10]
Table 3: In vivo antitumor efficacy of NQ-1 in a HCT116 xenograft model.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| NQ-1 (20 mg/kg) | 600 ± 150 | 60 |
| 5-Fluorouracil (Alternative) | 750 ± 200 | 50 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Diagram 3: In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study to evaluate antitumor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel quinoline compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.[13][14][15]
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[17][18]
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time, then harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[19]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]
In Vivo Xenograft Study
This model is used to assess the anticancer efficacy of a compound in a living organism.[8][20][21]
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells in a serum-free medium into the flank of immunocompromised mice.[9]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[9]
-
Treatment: Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups and begin drug administration.[20]
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and calculate the tumor growth inhibition.
Conclusion
The validation of the mechanism of action for novel quinoline compounds requires a multifaceted approach, combining in vitro and in vivo studies. This guide provides a framework for the comparative analysis and experimental validation of these promising therapeutic agents. The detailed protocols and structured data presentation aim to facilitate reproducible and robust research in the field of anticancer drug development. The versatility of the quinoline scaffold continues to make it a privileged structure in the search for more effective and targeted cancer therapies.[1][3]
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. ijpbs.com [ijpbs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of derivatives based on the Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate scaffold. Quinolines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent kinase inhibition.[1][2] Understanding the selectivity and cross-reactivity of these compounds is paramount for the development of safe and effective therapeutic agents. This guide summarizes key findings from published studies, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in the objective evaluation of these derivatives.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of various quinoline derivatives against a panel of kinases. It is important to note that the presented compounds are structurally related to the core scaffold of this compound and provide insights into how modifications at different positions of the quinoline ring affect potency and selectivity. Direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions.
| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (nM) | Reference |
| Core Scaffold | Cl | OEt | COOEt | - | - | - |
| Derivative 1a | H | OMe | CONH-aryl | mTOR | 66 | [3] |
| Derivative 1b | H | OMe | CONH-aryl | PI3K | >1000 | [3] |
| Derivative 1c | H | OMe | CONH-aryl | Akt | >1000 | [3] |
| Derivative 2a | - | - | Pyrano[3,2-c] fused | EGFR | 68 | [4][5] |
| Derivative 2b | - | - | Pyrano[3,2-c] fused | HER-2 | 30 | [4][5] |
| PQQ | 4-phenoxyphenyl | H | NH-phenyl | mTOR | 64 | [6] |
| PQQ | 4-phenoxyphenyl | H | NH-phenyl | PI3K | Strong Inhibition | [6] |
| PQQ | 4-phenoxyphenyl | H | NH-phenyl | Akt | Strong Inhibition | [6] |
Table 1: Inhibitory Activity of Selected Quinoline Derivatives Against Various Kinases. The table highlights the IC50 values of different quinoline derivatives, showcasing their potency and selectivity. Modifications on the core quinoline structure significantly influence their interaction with different kinases.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of quinoline derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is widely used to determine the potency of compounds against a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., mTOR, PI3K, EGFR)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup:
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase enzyme solution to each well and incubate briefly to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway often targeted by quinoline-based inhibitors and a typical experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoline Synthesis: Benchmarking New Methods Against Classical Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials. The development of efficient and sustainable methods for its synthesis is a critical area of research. This guide provides an objective comparison of classical and modern quinoline synthesis methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Classical vs. Modern Quinoline Synthesis
Classical methods for quinoline synthesis, developed in the late 19th century, are well-established but often suffer from harsh reaction conditions, low to moderate yields, and the use of hazardous reagents. In contrast, modern synthetic strategies focus on improving efficiency, safety, and environmental friendliness by employing novel catalytic systems, alternative energy sources like microwaves, and green chemistry principles.[1][2]
| Feature | Classical Methods (e.g., Skraup, Doebner-von Miller) | Modern Methods (e.g., Catalytic, Microwave-Assisted) |
| Reaction Conditions | Often harsh (strong acids, high temperatures, oxidizing agents) | Generally milder, often catalyst-controlled |
| Yields | Low to moderate, often variable[3] | Generally good to excellent[4] |
| Reaction Times | Typically several hours to days | Can be significantly shorter, from minutes to a few hours[4] |
| Substrate Scope | Can be limited, with issues of regioselectivity | Broader substrate scope and better control over substitution patterns[5] |
| Environmental Impact | Often involves hazardous reagents and solvents, producing significant waste | Greener approaches using less toxic catalysts, safer solvents (e.g., water), or solvent-free conditions[6] |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for various quinoline synthesis methods, highlighting the key differences in reaction conditions and performance.
Table 1: Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Skraup | Aniline, glycerol | H₂SO₄, oxidizing agent (e.g., nitrobenzene) | >150 | 5 hours | Low to Moderate | One-pot reaction from simple starting materials. | Harsh, exothermic, and potentially hazardous reaction conditions; often low yields and formation of tar byproducts.[3] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone | Strong acid (e.g., HCl, H₂SO₄) | Reflux | Several hours | Moderate | More versatile than Skraup for introducing substituents.[7] | Harsh acidic conditions can lead to polymerization of the carbonyl compound, resulting in tar formation.[1] |
| Combes | Aniline, β-diketone | Strong acid (e.g., H₂SO₄) | High | Several hours | Good | Good yields for 2,4-disubstituted quinolines.[8] | Requires β-diketones as starting materials. |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl compound | Acid or base | Variable (can be high) | Several hours | Good to Excellent | High versatility for a wide variety of substituted quinolines; generally milder conditions and higher yields than Skraup.[3] | Requires pre-functionalized starting materials (2-aminoaryl carbonyls).[3] |
Table 2: Benchmarking Modern Methods Against a Classical Approach (Friedländer Synthesis)
This table compares the conventional Friedländer synthesis with modern catalytic and microwave-assisted variations for the synthesis of similar quinoline derivatives.
| Method | Reactants | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Friedländer (Conventional Heating) | 2-Aminobenzophenone, Ethyl acetoacetate | Base (e.g., KOH) in ethanol | Reflux | Several hours | Moderate | [2] |
| Microwave-Assisted Friedländer | 2-Aminobenzophenones, β-ketoesters | Glacial acetic acid | 80 | 15-20 min | 67-99 | [4] |
| Catalyst-Free Microwave-Assisted (Multicomponent) | Benzene-1,3-diol, Aldehyde, Ammonium acetate, Acetoacetanilide | Ethanol, Microwave | Not specified | 8-10 min | 88-96 | [4] |
| Classical (Conventional Heating) for comparison | (Same as above) | Ethanol, Reflux | Not specified | 4-6 hours | 72-90 | [4] |
| Metal-Free Heterogeneous Catalyst (Solvent-Free) | 2-Aminoaryl ketone, Acetyl acetone | g-C₃N₄-(CH₂)₃-SO₃H | 100 | 4 hours | 97 |
Experimental Protocols for Key Synthesis Methods
Detailed methodologies for classical and a representative modern quinoline synthesis are provided below.
Classical Method: The Skraup Synthesis of Quinoline
The Skraup synthesis is a classic method for preparing quinolines, though it is known for its vigorous and potentially hazardous nature.[3]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent)
-
Iron(II) sulfate (to moderate the reaction)
Procedure:
-
In a large, robust flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.
-
Add iron(II) sulfate to the mixture.
-
Gently heat the mixture to initiate the reaction. The reaction is highly exothermic and may require external cooling to control the temperature.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 5 hours.[3]
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a strong base (e.g., sodium hydroxide) until strongly alkaline.
-
Isolate the crude quinoline via steam distillation.
-
The organic layer from the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude quinoline is then purified by vacuum distillation.
Classical Method: The Friedländer Synthesis of 2-Phenylquinoline
The Friedländer synthesis is a more versatile classical method that generally provides higher yields under milder conditions compared to the Skraup synthesis.[3]
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Potassium hydroxide (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
After filtration, the solvent is evaporated to yield the crude product.
-
The crude 2-phenylquinoline can be purified by column chromatography or recrystallization.
Modern Method: Microwave-Assisted Friedländer Synthesis
This method exemplifies the advantages of modern synthetic techniques, offering a significant reduction in reaction time and an increase in yield.[4]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Glacial acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzophenone and ethyl acetoacetate.
-
Add glacial acetic acid to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80°C) for a short duration (e.g., 15-20 minutes).[4]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture is then poured into ice-water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for Classical Quinoline Syntheses.
Caption: Workflow for Modern Quinoline Syntheses.
Caption: Logical Relationships in Quinoline Synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Journey: Synthesis and Characterization of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry, and its key precursors. The data presented herein is essential for reaction monitoring, quality control, and structural confirmation.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for the precursors of this compound.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) and Multiplicity |
| m-Phenetidine | 7.02 (t), 6.30 (m), 6.25 (m), 6.21 (m), 3.95 (q), 3.59 (s, br), 1.36 (t)[1] |
| Diethyl ethoxymethylenemalonate | 8.53 (s, 1H), 4.35 (q, 2H), 4.25 (q, 4H), 1.38 (t, 3H), 1.32 (t, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) |
| m-Phenetidine | 160.0, 148.1, 129.8, 107.8, 104.9, 101.8, 62.9, 14.7 |
| Diethyl ethoxymethylenemalonate | 167.1, 163.9, 157.3, 93.1, 67.1, 61.1, 15.1, 14.1 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) or [M+H]+ |
| m-Phenetidine | 137.08 |
| Diethyl ethoxymethylenemalonate | 216.10 |
| This compound | 280.07350 ([M+H]+, Predicted) |
Table 4: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorption Bands |
| m-Phenetidine | Conforms to structure[2] |
| Diethyl ethoxymethylenemalonate | 2984, 1724, 1640, 1270, 1218, 1147, 1039 |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound follows a well-established route based on the Gould-Jacobs reaction.
References
Comparative Molecular Field Analysis (CoMFA) of Quinoline Derivatives: A Guide to 3D-QSAR Studies
A Comparative Overview for Researchers in Drug Discovery
Quinoline and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Comparative Molecular Field Analysis (CoMFA), a prominent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, has been instrumental in elucidating the structural requirements for the biological activity of these compounds. This guide provides a comparative analysis of several CoMFA studies on quinoline derivatives, offering insights into their methodologies and findings to aid researchers in the design of novel and potent therapeutic agents.
Performance Comparison of CoMFA Models for Quinoline Derivatives
The predictive power of a CoMFA model is paramount for its utility in virtual screening and lead optimization. The statistical parameters from various studies on quinoline derivatives targeting different biological endpoints are summarized below. These parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the contributions of steric and electrostatic fields, offer a quantitative basis for comparing the robustness and predictive capability of the generated models.
| Study Focus | Target/Activity | No. of Compounds (Training/Test) | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) | Reference |
| mGluR1 Antagonists | Metabotropic glutamate receptor subtype 1 | 33 / 12 | 0.827 | 0.990 | Not specified | Not specified | [1] |
| Anticancer Agents | Anti-gastric cancer activity | 24 / 9 | 0.625 | 0.913 | 51.5 | 48.5 | [2][3] |
| Anticancer Agents | Topoisomerase-II inhibition | Not specified | 0.592 | 0.966 | Not specified | Not specified | [4] |
| Antimalarial Agents | Plasmodium falciparum | 37 / 12 | 0.70 | 0.80 | Not specified | Not specified | [5] |
Experimental Protocols: A Closer Look at CoMFA Methodologies
The reliability of a CoMFA study is intrinsically linked to the rigor of its experimental protocol. The general workflow involves molecular modeling, structural alignment, calculation of molecular fields, and statistical analysis.
General CoMFA Workflow
A typical CoMFA study follows a structured workflow, beginning with the selection of a dataset of molecules with known biological activities and culminating in a predictive 3D-QSAR model.
Key Experimental Steps:
-
Molecular Modeling and Minimization: The three-dimensional structures of all quinoline derivatives in the dataset are generated. Energy minimization is then performed using molecular mechanics force fields (e.g., Tripos) to obtain low-energy conformations.
-
Structural Alignment: This is a critical step where all molecules are superimposed onto a common template. The most active compound in the series is often chosen as the template for alignment. Proper alignment ensures that the variations in the molecular fields are directly comparable.
-
Generation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom (typically a sp³ carbon atom with a +1 charge).
-
Statistical Analysis using Partial Least Squares (PLS): The large matrix of calculated field values is correlated with the biological activity data using PLS analysis.[2] This method reduces the dimensionality of the data and builds a linear regression model.
-
Model Validation: The predictive power of the CoMFA model is rigorously assessed. Internal validation is performed using the leave-one-out cross-validation method to obtain the q² value.[3] External validation involves predicting the activity of a test set of compounds that were not used in model generation.[3]
Application in Anticancer Drug Design: Targeting Tyrosine Kinases
Many quinoline derivatives have been investigated as anticancer agents, often targeting protein tyrosine kinases which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[6][7] Dysregulation of these pathways is a hallmark of many cancers.
The following diagram illustrates a simplified signaling pathway involving a Receptor Tyrosine Kinase (RTK), a common target for quinoline-based inhibitors.
The insights gained from CoMFA contour maps, which visualize the favorable and unfavorable steric and electrostatic regions, can guide the rational design of new quinoline derivatives with enhanced inhibitory activity against specific tyrosine kinases. By modifying the quinoline scaffold to better fit the steric and electronic requirements of the kinase's ATP-binding site, researchers can develop more potent and selective anticancer agents.
References
- 1. Comparative molecular field analysis of quinoline derivatives as selective and noncompetitive mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (CAS No. 112190-03-1), a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
I. Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat to protect from skin contact.
-
Respiratory Protection: All handling of this compound, especially in powdered form, should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[1][2].
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant"[1]. Do not dispose of this chemical down the drain or in regular trash[2].
1. Waste Identification and Segregation:
-
This compound is a halogenated organic compound. As such, it must be segregated into a dedicated "Halogenated Organic Waste" stream[3][4].
-
Do not mix this waste with non-halogenated solvents or other incompatible chemicals to prevent dangerous reactions and increased disposal costs[5][6].
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical. The original container is often the best choice for unused reagents[7].
-
The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date when waste accumulation began[5][8].
-
Keep the waste container securely closed when not in use[4][9].
3. Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, absorbent pads, and glassware, must also be disposed of as hazardous chemical waste[2].
-
Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as halogenated hazardous waste[2].
4. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[9].
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials[1].
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company to arrange for pickup and disposal[8][9].
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal personnel.
IV. Spill Management
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or absorbent pads[2].
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal[2].
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste[2].
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team[2].
-
Prevent entry into the affected area.
-
Provide the emergency response team with the SDS for the spilled compound[2].
V. Quantitative Data Summary
| Property | Value |
| CAS Number | 112190-03-1 |
| Molecular Formula | C14H14ClNO3 |
| Molecular Weight | 279.72 g/mol |
| Physical Form | Solid |
| Melting Point | 98 - 99 °C |
VI. Experimental Protocols
Decontamination of Glassware:
-
Objective: To safely decontaminate glassware that has been in contact with this compound.
-
Materials:
-
Contaminated glassware
-
Acetone or ethanol
-
Designated "Halogenated Organic Waste" container
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
-
Procedure:
-
Perform this procedure in a certified chemical fume hood.
-
Rinse the glassware with a small amount of acetone or ethanol.
-
Carefully pour the solvent rinsate into the designated "Halogenated Organic Waste" container.
-
Repeat the rinsing process two more times (triple rinse).
-
The decontaminated glassware can now be washed with soap and water.
-
VII. Disposal Workflow Diagram
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. vumc.org [vumc.org]
- 8. wattbarind.com [wattbarind.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate
This guide provides crucial safety and logistical information for handling Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate in a laboratory setting. The following procedures are based on best practices for handling quinoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3] |
| Skin Protection | - Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is critical to check the manufacturer's glove compatibility data for the specific chemical and breakthrough times.[1][4] - Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect against contamination. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[1][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before starting any work, ensure that a substance-specific SDS for this compound has been reviewed.[1]
-
Designate Work Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.[1]
-
Assemble Equipment: Assemble all necessary equipment and reagents.[1]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[7]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above.[1]
3. During the Experiment:
-
Labeling: Keep all containers with this compound clearly labeled and sealed when not in use.[1]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Handling Solids: If the compound is a solid, handle it carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers.[1]
4. Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[1]
-
PPE Removal and Disposal: Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1][3]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed hazardous waste container.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[1] Place these materials in a clearly labeled, sealed waste bag or container.[1]
-
Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[2]
Experimental Workflow
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
